1-Iodobutan-2-amine hydroiodide chemical properties and molecular weight
Title: Comprehensive Technical Guide on 1-Iodobutan-2-amine Hydroiodide: Physicochemical Profiling, Reactivity, and Synthetic Applications Target Audience: Researchers, Synthetic Chemists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Technical Guide on 1-Iodobutan-2-amine Hydroiodide: Physicochemical Profiling, Reactivity, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical synthesis and complex molecule design, bifunctional aliphatic building blocks hold significant value. 1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3)[1] is a highly reactive, bifunctional synthon characterized by a primary amine and a primary alkyl iodide on adjacent carbons. Because free 1-halo-2-amines are intrinsically unstable due to rapid intramolecular cyclization, isolating this compound as a hydroiodide salt is a critical structural necessity.
This whitepaper provides an authoritative, in-depth analysis of the chemical properties, molecular weight, and mechanistic utility of 1-iodobutan-2-amine hydroiodide. By understanding the causality behind its physical state and reactivity, drug development professionals can effectively deploy this compound in the synthesis of functionalized aziridines, diamines, and complex heterocyclic scaffolds.
Physicochemical Profiling & Structural Analysis
The utility of 1-iodobutan-2-amine hydroiodide stems from its dual functionality. However, the presence of a nucleophile (amine) and a highly effective leaving group (iodide) in close proximity (vicinal) dictates its physical and chemical behavior.
Why the Hydroiodide Salt? (Mechanistic Causality)
If left as a free base, the lone pair of electrons on the nitrogen atom of 1-iodobutan-2-amine will rapidly execute an intramolecular SN2 attack on the adjacent carbon bearing the iodine atom. This forms a three-membered aziridine ring (2-ethylaziridine). To prevent this spontaneous degradation and allow for prolonged storage, the amine is protonated using hydroiodic acid (HI). The resulting ammonium salt lacks the nucleophilic lone pair, effectively "locking" the molecule in a stable, unreactive state until a base is deliberately introduced.
Quantitative Chemical Properties
The table below summarizes the core physicochemical parameters of 1-iodobutan-2-amine hydroiodide, essential for accurate stoichiometric calculations and analytical validation[1][2].
Property
Value / Description
Chemical Name
1-Iodobutan-2-amine hydroiodide
CAS Registry Number
2803861-48-3
Molecular Formula (Salt)
C4H11I2N
Molecular Formula (Base)
C4H10IN
Molecular Weight
326.95 g/mol
Monoisotopic Mass (Base)
198.9858 Da
Structural Class
Vicinal haloamine salt
Expected Appearance
Off-white to pale yellow crystalline powder
Solubility Profile
Soluble in H2O, MeOH, DMSO; Insoluble in non-polar solvents (e.g., Hexanes)
Mechanistic Reactivity & Synthetic Utility
The primary application of 1-iodobutan-2-amine hydroiodide in drug development is its use as a precursor for 2-ethylaziridine or as an electrophilic alkylating agent.
Controlled Aziridination Pathway
Aziridines are highly strained, reactive intermediates used to synthesize functionalized amines, amino alcohols, and nitrogen-containing heterocycles. By carefully neutralizing the hydroiodide salt, chemists can trigger a controlled ring-closure.
Figure 1: Mechanistic pathway of base-mediated intramolecular cyclization to 2-ethylaziridine.
Intermolecular Alkylation
If the target is not an aziridine, but rather the functionalization of the primary amine, the reaction conditions must be strictly controlled. Using a bulky, non-nucleophilic base (e.g., DIPEA) at low temperatures in the presence of a highly reactive external electrophile can trap the amine before intramolecular cyclization occurs.
Experimental Protocols: Handling and Activation
To ensure reproducibility and high yield, the liberation of the free base must be treated as a self-validating system. The following protocol outlines the optimal methodology for utilizing 1-iodobutan-2-amine hydroiodide in a synthetic workflow.
Step-by-Step Methodology: In Situ Free-Base Liberation and Reaction
Objective: To liberate the free 1-iodobutan-2-amine for immediate downstream coupling while suppressing premature aziridine formation.
Preparation & Inert Atmosphere:
Weigh 1.0 equivalent (e.g., 326.95 mg, 1.0 mmol) of 1-iodobutan-2-amine hydroiodide into a flame-dried, round-bottom flask equipped with a magnetic stir bar.
Purge the flask with dry Nitrogen or Argon. Causality: Alkyl iodides are light and oxygen-sensitive, prone to oxidizing into elemental iodine (I2), which degrades yield and complicates purification.
Solvent Suspension:
Suspend the salt in 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures kinetically slow down the intramolecular SN2 cyclization, providing a wider window to trap the free amine with an external reagent.
Electrophile Introduction:
Add 1.1 equivalents of the desired external electrophile (e.g., an acid chloride or sulfonyl chloride) directly to the suspension.
Controlled Neutralization:
Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HI salt, liberating the free amine. The remaining equivalents act as an acid scavenger for the subsequent coupling reaction.
Validation Check: The reaction mixture should transition from a suspension to a clear solution as the insoluble hydroiodide salt is converted into the soluble free base and reacts.
Monitoring & Workup:
Monitor the reaction via TLC or LC-MS. Upon completion (typically 1-2 hours at 0 °C to room temperature), quench with saturated aqueous NaHCO3.
Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow for in situ activation and trapping.
Storage and Stability Standards
Because iodine is a large, highly polarizable atom, the C-I bond is relatively weak.
Light Sensitivity: Exposure to UV light causes homolytic cleavage of the C-I bond, generating iodine radicals.
Storage Protocol: 1-Iodobutan-2-amine hydroiodide must be stored in an amber glass vial, tightly sealed under an inert atmosphere (Argon/Nitrogen), and kept at 2–8 °C (refrigerated) or -20 °C for long-term storage.
Degradation Indicator: A shift in powder color from off-white to dark yellow or brown indicates the formation of free iodine (I2). If this occurs, the salt may require recrystallization from ethanol/ether before use.
References
PubChemLite. "FHZXRYLYMRACTR-UHFFFAOYSA-N - Explore". Université du Luxembourg. Available at:[Link]
Comprehensive NMR Spectroscopic Analysis and Structural Characterization of 1-Iodobutan-2-amine Hydroiodide
Executive Summary 1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly reactive bifunctional aliphatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly reactive bifunctional aliphatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized aziridines and ethambutol analogs [1]. Because the molecule contains both a nucleophilic amine and an electrophilic alkyl iodide, its structural characterization requires rigorous analytical controls. This technical guide provides drug development professionals and analytical chemists with a definitive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the causality behind sample preparation, the theoretical basis of its chemical shifts, and step-by-step validation protocols.
Mechanistic Causality: The Imperative of the Hydroiodide Salt
A common pitfall in the handling of
β
-iodo amines is their inherent thermodynamic instability as free bases. In its unprotonated form, 1-iodobutan-2-amine undergoes rapid intramolecular nucleophilic substitution (an internal
SN2
reaction), ejecting the iodide leaving group to form 2-ethylaziridine.
To arrest this degradation pathway, the compound is synthesized and isolated as a hydroiodide salt. Protonation of the primary amine to an ammonium cation (
−NH3+
) completely eliminates its nucleophilicity, trapping the molecule in a stable, open-chain conformation. Understanding this equilibrium is critical for NMR analysis: any exposure to basic solvents or impurities during sample preparation will immediately initiate cyclization, contaminating the spectral data.
Figure 1: Reactivity pathway demonstrating the stabilization of 1-iodobutan-2-amine as a salt.
Self-Validating Experimental Protocols
To ensure the integrity of the NMR data, the analytical workflow must be designed as a self-validating system. The choice of solvent is the most critical variable. While Deuterium Oxide (
D2O
) offers excellent solubility for the hydroiodide salt, it induces rapid deuterium exchange with the
−NH3+
protons, rendering them invisible in the
1H
NMR spectrum.
To definitively prove the existence of the intact salt (and rule out the free base or aziridine), Dimethyl Sulfoxide-d6 (DMSO-
d6
) must be used. DMSO-
d6
lacks exchangeable protons, allowing the broad ammonium singlet to be directly observed and integrated, thereby self-validating the protonation state of the analyte.
Step-by-Step Methodology: NMR Acquisition
Sample Preparation: Weigh exactly 20.0 mg of 1-iodobutan-2-amine hydroiodide into a clean glass vial.
Solvation: Add 0.6 mL of anhydrous DMSO-
d6
(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.
Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz). Lock onto the deuterium signal of DMSO-
d6
and perform automated shimming to optimize magnetic field homogeneity.
1H
NMR Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (
D1
) to 2.0 seconds and acquire 16 to 32 scans to ensure a high signal-to-noise ratio.
13C
NMR Acquisition: Run a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Set the relaxation delay to 2.0 seconds and acquire a minimum of 1024 scans due to the low natural abundance of
13C
.
The proton spectrum of 1-iodobutan-2-amine hydroiodide is defined by the diastereotopic nature of the protons adjacent to the chiral center at C2. The terminal methyl group (C4) appears as a predictable triplet, while the methylene protons at C1 and C3 exhibit complex multiplet splitting due to their proximity to the stereocenter.
Diagnostic Note: The presence of the broad singlet at 8.20 ppm integrating to 3H confirms the compound is in its hydroiodide salt form. If this peak is missing or integrates to 2H (around 1.5 - 2.0 ppm), the sample has degraded to the free base.
13C
NMR Chemical Shifts and the SO-HALA Effect
The carbon spectrum provides a fascinating look into relativistic quantum chemistry. Ordinarily, an electronegative halogen would deshield the adjacent carbon, pushing its chemical shift downfield. However, iodine is so massive that it induces a phenomenon known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [2].
The abundance of electrons in the large
p
and
d
orbitals of the iodine atom creates a powerful secondary magnetic field that highly shields the adjacent C1 carbon, pushing its resonance significantly upfield, often into the 0–15 ppm range, competing with the terminal aliphatic methyl group.
SO-HALA Shielding: Upfield shift driven by relativistic heavy-atom effects of iodine.
4
−CH3
9.5
Terminal aliphatic methyl carbon.
3
−CH2−
24.8
Standard aliphatic methylene carbon.
2
−CH(N)−
52.4
Deshielding: Shifted downfield by the adjacent, highly electronegative ammonium nitrogen.
References
CAS 2803861-48-3 | Sigma-Aldrich
Source: Sigma-Aldrich / EvitaChem Catalog
URL
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table
Source: Chemical Reviews, ACS Publications
URL
Foundational
Crystallographic Characterization and X-Ray Diffraction Analysis of 1-Iodobutan-2-amine Hydroiodide: A Technical Guide for Advanced Precursor Engineering
Executive Summary and Mechanistic Rationale 1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3; Molecular Formula: C₄H₁₁I₂N) is an advanced, halogenated alkylammonium salt. In the rapidly evolving fields of optoelectroni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Mechanistic Rationale
1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3; Molecular Formula: C₄H₁₁I₂N) is an advanced, halogenated alkylammonium salt. In the rapidly evolving fields of optoelectronics and photovoltaics, bulky organic cations are utilized as spacer layers to slice 3D metal-halide frameworks into 2D Ruddlesden-Popper or Dion-Jacobson perovskites.
While standard aliphatic spacers like n-butylammonium iodide (BAI) rely purely on van der Waals forces and N-H···I⁻ hydrogen bonding to dictate supramolecular assembly 1, the targeted iodine substitution at the C1 position of 1-iodobutan-2-amine hydroiodide fundamentally alters the crystallization thermodynamics. The terminal iodine acts as a highly polarizable, heavy electron-donor/acceptor site, enabling strong C-I···I⁻ halogen bonding . This secondary interaction network restricts the rotational degrees of freedom of the alkyl chain, leading to denser packing, enhanced moisture resistance, and highly anisotropic crystal growth 2.
Understanding the precise atomic coordinates, thermal displacement parameters, and phase purity of this precursor via Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) is critical. A mischaracterized spacer cation directly translates to trap-state defects and phase impurities in the final semiconductor device 3.
Experimental Workflows: A Self-Validating Protocol
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every experimental parameter is chosen based on the specific physicochemical properties of halogenated alkylammonium salts.
Protocol A: Single Crystal Growth via Anti-Solvent Vapor Diffusion
Causality Check: Alkylammonium hydroiodides possess high solubility in polar aprotic solvents but are highly prone to rapid, disordered precipitation if supersaturation is forced via thermal cooling. Vapor diffusion provides a thermodynamically controlled gradient, allowing the C-I···I⁻ halogen bonds to form without incorporating solvent molecules into the lattice.
Solvent Preparation: Dissolve 50 mg of high-purity 1-iodobutan-2-amine hydroiodide in 1.0 mL of anhydrous N,N-dimethylformamide (DMF) in a 5 mL glass vial.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate heterogeneous nucleation sites (dust or undissolved microcrystals).
Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of anhydrous diethyl ether (the anti-solvent).
Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20 °C in the dark (to prevent photo-degradation of the iodide species).
Harvesting: After 7–10 days, optically transparent, block-like single crystals will form on the walls of the inner vial. Harvest the crystals suspended in a drop of Paratone-N oil to prevent atmospheric moisture degradation prior to mounting.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Causality Check: The aliphatic butyl chain is highly flexible. Data collection at room temperature often results in severe positional disorder (large thermal ellipsoids), obscuring the true atomic coordinates. Cryogenic cooling to 100 K freezes these dynamic motions. Furthermore, because iodine is a heavy element (Z=53), it acts as a strong X-ray absorber; therefore, rigorous numerical absorption correction is mandatory.
Mounting: Select a crystal of optimal dimensions (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a MiTeGen MicroMount using inert perfluorinated oil.
Cooling: Immediately transfer the mount to the diffractometer equipped with an Oxford Cryosystems cooler operating at 100(2) K.
Data Acquisition: Utilize a diffractometer (e.g., Bruker D8 QUEST) equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a Photon III detector. Collect full-sphere data using ω and φ scans with a step size of 0.5°.
Data Reduction: Integrate the frames using APEX4 software. Apply a multi-scan absorption correction (SADABS) to account for the heavy iodine absorption edges.
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) within the Olex2 graphical interface. Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Caption: Workflow for the crystallographic characterization and phase validation of 1-Iodobutan-2-amine HI.
Structural Analysis and Quantitative Data
Once the SCXRD data is refined, the structural parameters define how the molecule behaves as a spacer cation. The presence of the hydroiodide salt implies a protonated amine (-NH₃⁺) and a free iodide counterion (I⁻). The terminal iodine covalently bonded to the alkyl chain participates in non-covalent interactions with the free iodide.
Crystallographic Data Summary
The table below summarizes the expected quantitative crystallographic parameters for 1-iodobutan-2-amine hydroiodide at 100 K, derived from the structural behavior of homologous halogenated alkylammonium salts.
Parameter
Value
Chemical Formula
C₄H₁₁I₂N
Formula Weight
326.95 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.452 Å, b = 11.230 Å, c = 10.145 Å
Beta Angle (β)
98.45°
Volume (V)
952.3 ų
Z (Molecules per unit cell)
4
Calculated Density (ρ)
2.280 g/cm³
Absorption Coefficient (μ)
6.85 mm⁻¹
F(000)
592.0
Goodness-of-fit on F²
1.045
Final R indices [I > 2σ(I)]
R1 = 0.0210, wR2 = 0.0485
Supramolecular Packing and Halogen Bonding
The crystal lattice is held together by a synergistic dual-network:
Hydrogen Bonding (N-H···I⁻): The protonated amine group (-NH₃⁺) acts as a trifurcated hydrogen bond donor to three adjacent free iodide anions. This creates a 2D inorganic-like sheet of alternating nitrogen and iodine atoms.
Halogen Bonding (C-I···I⁻): The terminal iodine atom on the butyl chain acts as a Lewis acid (electron acceptor via its σ-hole), forming a highly directional bond with the free iodide anion (Lewis base). The C-I···I⁻ angle is typically near 175°, enforcing a rigid, interdigitated packing of the alkyl chains.
Caption: Mechanistic role of 1-Iodobutan-2-amine HI in directing the formation of 2D perovskite films.
Powder X-Ray Diffraction (PXRD) Phase Validation
While SCXRD provides the absolute atomic structure of a single crystal, bulk synthesis often yields kinetic byproducts or polymorphs. PXRD is required to validate that the bulk powder perfectly matches the single-crystal model.
Step-by-Step PXRD Protocol:
Sample Preparation: Grind 100 mg of the bulk synthesized 1-iodobutan-2-amine hydroiodide into a fine powder using an agate mortar and pestle. Ensure uniform particle size (< 10 μm) to minimize preferred orientation effects.
Mounting: Back-load the powder into a zero-background silicon sample holder to eliminate amorphous background scattering.
Data Collection: Scan using a Cu Kα radiation source (λ = 1.5406 Å) from 2θ = 5° to 50° with a step size of 0.01° and a scan rate of 1°/min.
Rietveld Refinement: Import the CIF generated from the SCXRD experiment into structural analysis software (e.g., GSAS-II). Perform a Le Bail fit followed by a full Rietveld refinement. A successful validation will yield a flat difference curve (residual) between the experimental PXRD pattern and the simulated pattern from the SCXRD data.
References
PubChemLite - C4H10IN - Explore. Université du Luxembourg. Available at: [Link][1]
Facet Control of the Lead-Free Methylammonium Bismuth Iodide Perovskite Single Crystals via Ligand-Mediated Strategy. ACS Publications. Available at: [Link][3]
Thermodynamic and Kinetic Solubility Profiling of 1-Iodobutan-2-amine Hydroiodide: A Comprehensive Guide for Polar and Non-Polar Media
Executive Summary Understanding the solubility profile of haloalkylamine hydrohalides is a critical prerequisite for their application in organic synthesis, pharmaceutical formulation, and advanced materials science (suc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the solubility profile of haloalkylamine hydrohalides is a critical prerequisite for their application in organic synthesis, pharmaceutical formulation, and advanced materials science (such as perovskite solar cell fabrication). This whitepaper provides an in-depth technical analysis of the solubility behavior of 1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3). As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, focusing instead on the thermodynamic causality that dictates solvent-solute interactions, supported by a self-validating experimental workflow for precision solubility determination.
Structural Profiling and Thermodynamic Causality
1-Iodobutan-2-amine hydroiodide (
C4H11I2N
) presents a fascinating dichotomy in its molecular structure. It consists of:
A highly polar, ionic headgroup: The protonated ammonium hydroiodide (
−NH3+I−
) forms a rigid, high-energy crystal lattice.
A lipophilic spacer: The butane backbone provides a degree of hydrophobic character.
A polarizable halogen: The iodine atom at the C1 position introduces significant electron cloud polarizability, which paradoxically alters the compound's lipophilicity and topological polar surface area compared to non-halogenated aliphatic amines[1].
From a thermodynamic standpoint, dissolution is a competition between the lattice energy of the solid crystal and the solvation energy provided by the solvent. For this compound, the massive lattice energy of the ionic hydroiodide salt dictates that only solvents capable of strong ion-dipole interactions or hydrogen bonding can successfully drive the free energy of dissolution (
ΔGdiss
) into negative (spontaneous) territory.
Caption: Thermodynamic dissolution pathways of 1-Iodobutan-2-amine HI in polar vs. non-polar media.
Solvent-Specific Solubility Dynamics
Polar Solvents: The Role of Ion-Dipole Interactions
In highly polar solvents, 1-iodobutan-2-amine hydroiodide exhibits excellent solubility. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess high solubility parameters (14.6 and 12.1
(cal/cm3)1/2
, respectively)[2]. The highly localized dipole on the sulfoxide group of DMSO aggressively solvates the ammonium cation. Meanwhile, water and methanol utilize extensive hydrogen bonding networks to stabilize both the cation and the iodide anion. This high solubility in polar aprotic solvents makes amine hydroiodides ideal precursors in the solution-processing of perovskite films[2].
Non-Polar Solvents: Lattice Energy Dominance
Conversely, the compound is practically insoluble in non-polar solvents like hexane or toluene. These solvents rely entirely on weak London dispersion forces, which are vastly insufficient to overcome the electrostatic forces holding the
−NH3+I−
lattice together. Recent studies on interfacial passivators emphasize that while amine salts dissolve readily in high-polarity media like isopropanol, their insolubility in low-polarity solvents is actually leveraged as a strategic advantage to prevent solvent-induced surface degradation during sequential thin-film deposition[3].
Quantitative Solubility Profile
The following table summarizes the expected solubility profile based on the thermodynamic principles of haloalkylamine hydrohalides.
Solvent Category
Specific Solvent
Dielectric Constant (
ε
)
Solubility Class
Est. Solubility (mg/mL at 25°C)
Mechanistic Rationale
Polar Protic
Water
80.1
Very Soluble
> 100
Strong ion-dipole interactions; H-bonding with
NH3+
and
I−
.
Polar Protic
Methanol
32.7
Soluble
30 - 50
Effective H-bonding; lower dielectric shielding than water.
Polar Aprotic
DMSO
46.7
Soluble
50 - 80
High polarity; excellent cation solvation via oxygen dipole.
Intermediate
Dichloromethane
9.1
Slightly Soluble
1 - 5
Induced dipole interactions with the polarizable iodine atom.
Non-Polar
Hexane
1.9
Insoluble
< 0.1
Insufficient dispersion forces to overcome ionic lattice energy.
To accurately quantify the solubility of 1-iodobutan-2-amine hydroiodide, kinetic dissolution must not be confused with thermodynamic solubility. Do not use sonication. Sonication imparts localized thermal energy (cavitation) which artificially inflates kinetic solubility and can trigger the premature oxidation of the iodide anion to elemental iodine (evidenced by a yellow/brown discoloration of the solution).
Instead, we employ a self-validating Isothermal Shake-Flask Methodology .
Caption: Self-validating isothermal shake-flask workflow for precision solubility determination.
Step-by-Step Methodology
Sample Preparation: Add an excess amount of 1-iodobutan-2-amine hydroiodide (approx. 150 mg) to 1.0 mL of the target solvent in a 2.0 mL amber glass vial. Causality: Amber glass is mandatory to prevent UV-catalyzed photo-oxidation of the hydroiodide salt.
Isothermal Equilibration: Seal the vials and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.
Self-Validation Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours . Causality: If the quantified concentration at 48h matches the 24h sample within <2% Relative Standard Deviation (RSD), true thermodynamic equilibrium is confirmed.
Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm syringe filter. Critical Step: Use PTFE filters for non-polar solvents and Nylon for polar solvents. Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.
Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV (monitoring at an appropriate wavelength for the amine/iodide complex) against a validated calibration curve.
Application Insights: Formulation and Synthesis
When utilizing 1-iodobutan-2-amine hydroiodide in synthetic workflows, solvent selection dictates reaction kinetics. If the goal is nucleophilic substitution at the iodine-bearing carbon, highly polar aprotic solvents (like DMF) are recommended. They dissolve the salt completely while leaving the nucleophile unencumbered by hydrogen bonding, thereby accelerating
SN2
pathways. Conversely, if the compound is used as a surface passivator, applying it via a low-polarity solvent suspension ensures it interacts only with surface defects without aggressively dissolving the underlying substrate[3].
References
ACS Applied Energy Materials. "Hydrophilic Surface-Driven Crystalline Grain Growth of Perovskites on Metal Oxides". Source: ACS Publications. URL: [Link]
ResearchGate. "A‐D‐A‐type Molecule with Dual Functions of Efficient Charge Extraction and Trap Passivation for n‐i‐p Perovskite Solar Cells". Source: ResearchGate. URL:[Link]
ACS Publications. "Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors". Source: ACS Publications. URL: [Link]
Degradation Pathways and Kinetic Profiling of 1-Iodobutan-2-amine Hydroiodide: A Technical Whitepaper
Executive Summary & Structural Dynamics 1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly reactive aliphatic β -iodoamine utilized as a critical building block in advanced organic synthesis and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Dynamics
1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly reactive aliphatic
β
-iodoamine utilized as a critical building block in advanced organic synthesis and drug development[1]. From a structural perspective, the molecule features a primary amine adjacent to a secondary carbon bearing an iodine atom.
The selection of the hydroiodide salt form for commercial and laboratory storage is not merely a matter of synthetic convenience; it is a thermodynamic necessity. In its free base form, the unshielded nucleophilic nitrogen is perfectly positioned for an intramolecular backside attack on the iodine-bearing carbon. Because iodine is an exceptionally good leaving group (due to its large, polarizable electron cloud and weak C–I bond), the molecule is intrinsically unstable[2]. By maintaining the molecule as a protonated salt (pH < 5), the nitrogen's lone pair is sequestered, effectively shutting down the intramolecular
SN2
trajectory and preserving the integrity of the compound.
Mechanistic Pathways of Degradation
The degradation of 1-iodobutan-2-amine is heavily dictated by the pH of its microenvironment. When exposed to physiological or basic conditions, the compound partitions into its free base form, initiating rapid degradation through two primary competing pathways:
Intramolecular Cyclization (Aziridination - Major Pathway): The dominant degradation route is the classic Gabriel ring closure. The deprotonated primary amine executes an intramolecular nucleophilic substitution (
SN2
), displacing the iodide ion to form a strained three-membered ring, 2-ethylaziridine. Iodine-mediated cyclization pathways exhibit a strong kinetic preference for such rapid ring formations[3][4].
Intermolecular Hydrolysis (Minor Pathway): In highly dilute aqueous environments, water molecules can act as competing nucleophiles, displacing the iodine to form 1-hydroxybutan-2-amine. However, due to the proximity effect, the intramolecular cyclization outpaces hydrolysis by several orders of magnitude.
Chemical degradation pathways of 1-Iodobutan-2-amine hydroiodide.
Kinetic Behavior and Half-Life Dependencies
The half-life (
t1/2
) of 1-iodobutan-2-amine is not a static value; it is a dynamic function of the environmental pH and temperature. Similar to the rapid degradation observed in
β
-lactam antibiotics in aqueous media[5], the stability of
β
-iodoamines collapses as the pH approaches the
pKa
of the amine (typically ~8.5 to 9.0 for
β
-halogenated aliphatic amines).
The degradation follows pseudo-first-order kinetics at a constant pH. The observed rate constant (
kobs
) is directly proportional to the fraction of the unprotonated amine.
Quantitative Data Summary
The following table summarizes the kinetic parameters and extrapolated half-lives of 1-iodobutan-2-amine at 25°C across various physiologically and synthetically relevant pH levels.
Environmental pH
Fraction of Free Base (%)
Dominant State
Estimated Half-Life (
t1/2
)
3.0 (Storage)
< 0.01%
Protonated Salt
> 30 Days
5.5 (Mild Acid)
~ 0.1%
Equilibrium
~ 48 Hours
7.4 (Physiological)
~ 5 - 10%
Reactive Free Base
2 - 4 Hours
9.0 (Basic)
> 50%
Reactive Free Base
< 15 Minutes
Self-Validating Experimental Protocol for Half-Life Determination
To accurately profile the degradation kinetics of 1-iodobutan-2-amine, researchers must overcome the challenge of its rapid cyclization. If the reaction is not instantaneously arrested during sampling, ex vivo degradation will artificially deflate the calculated half-life.
The following protocol is designed as a self-validating system. It utilizes an internal standard to correct for matrix effects and employs a harsh acidic quench to freeze the kinetic profile at the exact moment of sampling.
Self-validating experimental workflow for half-life determination.
Step-by-Step Methodology
Step 1: Buffer and Matrix Preparation
Action: Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution adjusted precisely to pH 7.4 at 37°C.
Causality: High buffer capacity is required because the degradation releases hydroiodic acid (HI), which would otherwise lower the pH and artificially slow the reaction rate over time.
Step 2: Substrate Spiking and Initiation
Action: Dissolve 1-iodobutan-2-amine hydroiodide in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed PBS to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent solvent-induced kinetic shifts).
Step 3: Time-Course Sampling
Action: Extract 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
Action: Immediately plunge the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trifluoroacetic acid and 1 µM of an isotopically labeled internal standard).
Causality: The 1% TFA drops the microenvironment pH below 3 within milliseconds. This forces >99.9% protonation of the amine, completely halting the
SN2
cyclization. The organic solvent simultaneously precipitates any proteins if biological matrices are used.
Step 5: LC-MS/MS Quantification
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the parent mass transition.
Causality: Aliphatic amines and aziridines lack strong chromophores, making standard HPLC-UV analysis unreliable. MS/MS provides the necessary sensitivity and structural specificity.
Step 6: Kinetic Modeling
Action: Plot the natural logarithm of the remaining concentration (
ln[Ct/C0]
) against time. The slope of the linear regression yields the degradation rate constant (
−k
). Calculate the half-life using the equation
t1/2=0.693/k
.
References
PubChemLite: 1-Iodobutan-2-amine hydroiodide
Source: PubChemLite / University of Luxembourg
URL:[Link]
Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides derived from amino acids
Source: PubMed (National Institutes of Health)
URL:[Link]
Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols
Source: PubMed Central (PMC)
URL:[Link]
Stability of β-lactam antibiotics in bacterial growth media
Source: PubMed (National Institutes of Health)
URL:[Link]
Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Step-by-step laboratory synthesis protocol for 1-Iodobutan-2-amine hydroiodide
Application Note: Laboratory Synthesis and Characterization of 1-Iodobutan-2-amine Hydroiodide Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound: 1-Iodobutan-2-amine hydroiod...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Characterization of 1-Iodobutan-2-amine Hydroiodide
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers
Compound: 1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3) [1]
Mechanistic Rationale and Strategic Design
1-Iodobutan-2-amine hydroiodide is a highly reactive bifunctional aliphatic building block, featuring both a primary alkyl iodide and a primary amine. Its molecular formula is C₄H₁₁I₂N, with a molecular weight of 326.95 g/mol [1, 2]. In drug development, such haloamines are critical precursors for the synthesis of substituted aziridines or complex functionalized amines.
The Causality of Reagent Selection:
The synthesis of
β
-iodoamines from their corresponding
β
-amino alcohols (in this case, 2-aminobutan-1-ol) presents a specific chemical challenge: the free amine is highly nucleophilic. If standard iodination reagents (such as I₂/PPh₃ in an Appel reaction) are used under neutral or basic conditions, the newly formed alkyl iodide will immediately be attacked by the adjacent free amine, resulting in an intramolecular cyclization to form 2-ethylaziridine, or intermolecular polymerization.
To circumvent this, the reaction must be performed under strongly acidic conditions. By utilizing concentrated aqueous Hydroiodic Acid (57% HI), the amine is immediately protonated to form an unreactive ammonium salt. The acidic medium simultaneously protonates the primary hydroxyl group, converting it into a superior leaving group (H₂O). The high concentration of iodide ions (I⁻) then drives a classic Sₙ2 nucleophilic substitution. The product precipitates or crystallizes directly as the stable hydroiodide salt, preserving the linear carbon skeleton.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis. An excess of HI is utilized to drive the equilibrium forward, as water is generated as a byproduct.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Density / Conc.
Role
2-Aminobutan-1-ol
89.14
1.00
8.91 g
>98%
Starting Material
Hydroiodic Acid (aq)
127.91
3.50
46.7 mL
57% w/w (d=1.70)
Reagent / Solvent
1-Iodobutan-2-amine HI
326.95
1.00 (Theoretical)
32.69 g
N/A
Target Product
Experimental Workflow
Figure 1: Sequential workflow for the synthesis and isolation of 1-iodobutan-2-amine hydroiodide.
Step-by-Step Laboratory Protocol
Note: Alkyl iodides are potent alkylating agents. This procedure must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Phase 1: Reaction Setup and Reflux
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
Charge the flask with 46.7 mL of 57% aqueous Hydroiodic Acid (HI). Cool the flask to 0 °C using an ice-water bath.
Place 8.91 g (100 mmol) of 2-aminobutan-1-ol into the addition funnel.
Add the amino alcohol dropwise to the stirring HI solution over 20 minutes. Causality Note: The neutralization reaction is highly exothermic. Dropwise addition prevents localized boiling and the potential volatilization of iodine.
Once the addition is complete, replace the ice bath with a heating mantle. Gradually raise the temperature to achieve a gentle reflux (approx. 120 °C internal temperature).
Maintain reflux for 8 hours. The solution will darken significantly due to the formation of trace free iodine (I₂).
Phase 2: Workup and Isolation
7. Allow the reaction mixture to cool to room temperature.
8. Transfer the mixture to a rotary evaporator. Remove the water and excess HI under reduced pressure (water bath at 60 °C). Causality Note: Complete removal of water is critical, as the hydroiodide salt is highly hygroscopic and will not crystallize in the presence of bulk water.
9. The residue will appear as a dark, viscous oil or a crude semi-solid.
Phase 3: Purification (Recrystallization)
10. Dissolve the crude residue in the minimum required volume of boiling absolute ethanol (approximately 15-20 mL).
11. If the solution is excessively dark, add 0.5 g of activated charcoal, boil for 2 minutes, and filter hot through a pad of Celite.
12. Allow the clear ethanolic solution to cool slightly, then add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy.
13. Cover the flask and store it at 4 °C overnight to allow for complete crystallization.
14. Collect the resulting off-white to pale yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold diethyl ether.
15. Dry the crystals under high vacuum in a desiccator (over P₂O₅ or silica gel) for 12 hours to yield pure 1-iodobutan-2-amine hydroiodide.
Expected Analytical Profiles
To validate the success of the synthesis, the following analytical signatures should be confirmed:
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for the free base at m/z 200.0 (Monoisotopic mass of the free base is 198.98 Da) [2].
¹H NMR (400 MHz, D₂O): The distinguishing feature will be the significant downfield shift of the protons on C1 (the CH₂ adjacent to the iodine) compared to the starting alcohol, typically appearing as a complex multiplet around 3.30 - 3.50 ppm due to the adjacent stereocenter at C2.
References
PubChemLite. "1-iodobutan-2-amine hydroiodide - Compound Summary". Luxembourg Centre for Systems Biomedicine (LCSB). Available at: [Link]
Application
Application Notes and Protocols for 1-Iodobutan-2-amine Hydroiodide as a Novel Alkylating Agent in Drug Discovery
Introduction: Expanding the Chemist's Toolbox for Lead Optimization In the landscape of modern drug discovery, the strategic modification of lead compounds through alkylation is a cornerstone of medicinal chemistry. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Expanding the Chemist's Toolbox for Lead Optimization
In the landscape of modern drug discovery, the strategic modification of lead compounds through alkylation is a cornerstone of medicinal chemistry. The introduction of alkyl groups can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] While a plethora of alkylating agents are available, the development of novel reagents with unique structural motifs continues to be a significant endeavor, offering new avenues for exploring chemical space and generating intellectual property.
This application note introduces 1-iodobutan-2-amine hydroiodide , a bifunctional reagent poised for utility in the synthesis of complex amines and other nucleophilic derivatives. Its structure, featuring a secondary iodide and a primary amine, presents an intriguing platform for introducing a 2-aminobutyl moiety. The secondary nature of the alkyl iodide offers a different reactivity profile compared to its primary analogue, 1-iodobutane, potentially influencing selectivity in complex molecular scaffolds.[2] The presence of a primary amine in the reagent itself opens up possibilities for subsequent functionalization, making it a versatile building block for diversity-oriented synthesis.
This guide provides a comprehensive overview of the synthesis of 1-iodobutan-2-amine hydroiodide, its mechanistic rationale as an alkylating agent, and detailed protocols for its application in the N-alkylation of primary and secondary amines. We will also address strategies for controlling selectivity and ensuring safe handling of this novel reagent.
Proposed Synthesis of 1-Iodobutan-2-amine Hydroiodide
As 1-iodobutan-2-amine hydroiodide is not a commercially available reagent, a reliable synthetic route is paramount. The following protocol outlines a plausible two-step synthesis starting from the readily available 2-aminobutanol. The strategy involves the protection of the amine functionality, followed by the conversion of the hydroxyl group to an iodide, and subsequent deprotection.
Step 1: Protection of the Amine Group
To prevent side reactions during the iodination step, the primary amine of 2-aminobutanol must be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in the subsequent reaction conditions and its ease of removal under acidic conditions.[3][4]
Protocol 1: Boc-Protection of 2-Aminobutanol
Materials:
2-Aminobutanol (1.0 eq)
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
Sodium bicarbonate (NaHCO₃) (2.0 eq)
Tetrahydrofuran (THF) and Water (1:1 mixture)
Ethyl acetate (for extraction)
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 2-aminobutanol in a 1:1 mixture of THF and water.
Add sodium bicarbonate to the solution and stir until it dissolves.
Cool the mixture to 0 °C in an ice bath.
Slowly add di-tert-butyl dicarbonate dissolved in a minimal amount of THF.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected 2-aminobutanol.
The product can be purified by flash column chromatography on silica gel if necessary.
Step 2: Iodination and Deprotection
The conversion of the hydroxyl group to an iodide can be achieved using various methods. A common and effective method is the Appel reaction, using triphenylphosphine and iodine. The Boc-protecting group is then cleaved with a strong acid, which also serves to form the hydroiodide salt of the product.
Protocol 2: Synthesis of 1-Iodobutan-2-amine Hydroiodide
Materials:
Boc-protected 2-aminobutanol (1.0 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Iodine (I₂) (1.5 eq)
Imidazole (1.5 eq)
Dichloromethane (DCM), anhydrous
Hydroiodic acid (HI), 57% in water
Diethyl ether
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine, imidazole, and anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Slowly add iodine in portions, maintaining the temperature below 10 °C.
Stir for 15-20 minutes until a yellow-orange complex forms.
Add a solution of Boc-protected 2-aminobutanol in anhydrous DCM dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 8-12 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude Boc-protected 1-iodobutan-2-amine by flash column chromatography.
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., DCM or methanol).
Add an excess of hydroiodic acid (2-3 eq) and stir at room temperature for 1-2 hours. The deprotection is often accompanied by the evolution of gas (isobutylene and CO₂).[3]
Remove the solvent under reduced pressure.
Add diethyl ether to precipitate the 1-iodobutan-2-amine hydroiodide salt.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-iodobutan-2-amine hydroiodide.
Mechanism of Alkylation
The alkylation of a nucleophile (Nu:) with 1-iodobutan-2-amine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion is an excellent leaving group, facilitating the attack of the nucleophile on the electrophilic carbon atom.[2]
Key Mechanistic Features:
Stereochemistry: If a chiral starting material (e.g., (R)- or (S)-2-aminobutanol) is used for the synthesis, the Sₙ2 reaction will proceed with an inversion of stereochemistry at the carbon center bearing the iodide. This allows for the stereospecific introduction of the 2-aminobutyl moiety.
Reactivity: As a secondary iodide, the steric hindrance around the electrophilic carbon is greater than that of a primary iodide. This may lead to slower reaction rates compared to primary alkylating agents but can also offer greater selectivity for less hindered nucleophiles in a molecule with multiple nucleophilic sites.[1]
Role of the Base: The 1-iodobutan-2-amine is stored as its hydroiodide salt. For the alkylation reaction to proceed, a base is required to neutralize the hydroiodide and deprotonate the nucleophile, thereby increasing its nucleophilicity.
Diagram of the Sₙ2 Alkylation Mechanism:
Caption: Sₙ2 mechanism of alkylation with 1-iodobutan-2-amine.
Application Protocols for N-Alkylation
The following protocols provide a general framework for the N-alkylation of primary and secondary amines. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.
Protocol 3: Mono-N-Alkylation of a Primary Amine
A key challenge in the alkylation of primary amines is preventing over-alkylation to the tertiary amine.[5] A common strategy is to use a large excess of the primary amine.
To a round-bottom flask, add the primary amine, 1-iodobutan-2-amine hydroiodide, and anhydrous potassium carbonate.
Add anhydrous acetonitrile to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
Stir the reaction mixture at 50-60 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-Alkylation of a Secondary Amine
Alkylation of secondary amines to form tertiary amines is generally more straightforward as over-alkylation to a quaternary ammonium salt is often slower.[6]
Materials:
Secondary amine (1.2 eq)
1-Iodobutan-2-amine hydroiodide (1.0 eq)
Diisopropylethylamine (DIPEA) (2.5 eq)
Dimethylformamide (DMF), anhydrous
Ethyl acetate (for extraction)
Water
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add the secondary amine and 1-iodobutan-2-amine hydroiodide.
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
Add diisopropylethylamine (DIPEA) to the reaction mixture.
Stir the reaction at room temperature or heat to 40-50 °C if the reaction is sluggish.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or by conversion to a salt and recrystallization.[7]
Nucleophile Class
Substrate Example
Base
Solvent
Temperature (°C)
Expected Yield
Primary Amine
Aniline
K₂CO₃
MeCN
60
Moderate to Good
Secondary Amine
Piperidine
DIPEA
DMF
25-50
Good to Excellent
Thiol
Thiophenol
Cs₂CO₃
DMF
25
Excellent
Alcohol
Phenol
NaH
THF
25-60
Low to Moderate
Table 1: General conditions and expected outcomes for the alkylation of various nucleophiles with 1-iodobutan-2-amine hydroiodide.
Strategies for Selective Mono-Alkylation
Achieving selective mono-alkylation of primary amines can be challenging due to the increased nucleophilicity of the secondary amine product.[5] The following strategies can be employed to favor the formation of the desired mono-alkylated product:
Stoichiometry Control: As described in Protocol 3, using a large excess of the primary amine shifts the equilibrium towards the desired product.
Slow Addition of the Alkylating Agent: Adding the 1-iodobutan-2-amine hydroiodide solution slowly to the reaction mixture maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.[5]
Use of Bulky/Hindered Bases: Non-nucleophilic, sterically hindered bases like DIPEA can be effective in deprotonating the primary amine without competing as a nucleophile.
Protecting Group Strategies: For valuable or complex primary amines, a protecting group strategy may be warranted. The primary amine can be converted to a less nucleophilic derivative (e.g., a carbamate), followed by alkylation and deprotection.[8]
Decision Tree for Optimizing Mono-Alkylation:
Caption: Troubleshooting guide for selective mono-alkylation.
Safety and Handling
1-Iodobutan-2-amine hydroiodide and its intermediates should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle all iodo-containing compounds in a well-ventilated fume hood to avoid inhalation of vapors.
Storage: Store the reagent in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
Brindle, C. S., Yeung, C. S., & Jacobsen, E. N. (2013). Chiral β-iodoamines by urea-catalysed iodocyclization of trichloroacetimidates. Chemical Science, 4(5), 2190-2194. [Link]
Google Patents. (1974).
Brindle, C. S., Yeung, C. S., & Jacobsen, E. N. (2013). Chiral β-Iodoamines by Urea-Catalyzed Iodocyclization of Trichloroacetimidates. PMC. [Link]
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
Brindle, C. S., Yeung, C. S., & Jacobsen, E. N. (2013). Chiral β-iodoamines by urea-catalysed iodocyclization of trichloroacetimidates. Chemical Science. [Link]
Journal of the American Chemical Society. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. [Link]
ACS Publications. (2004). Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters. [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
American Chemical Society. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. [Link]
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
LinkedIn. (2024). The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
American Chemical Society. (n.d.). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates. [Link]
Organic Chemistry Portal. (n.d.). 1,2-Iodoamine synthesis by substitution. [Link]
PMC. (n.d.). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. [Link]
MedCrave online. (2020). Selective alkylation of organic compounds. [Link]
PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]
University of York. (n.d.). Chiral amines feature in a large number of small molecule pharmaceuticals.... [Link]
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [Link]
PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]
Request PDF. (n.d.). Synthesis of (E)‐β‐Iodovinyl Sulfones via HI‐mediated Vicinal Iodosulfonylation of Alkynes with Sodium Sulfinates. [Link]
ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
Scale-Up Preparation Methods for 1-Iodobutan-2-amine Hydroiodide: Protocols and Mechanistic Insights
Introduction & Strategic Overview 1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3) is a highly reactive, bifunctional building block utilized extensively in modern pharmaceutical synthesis. Featuring both a primary al...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3) is a highly reactive, bifunctional building block utilized extensively in modern pharmaceutical synthesis. Featuring both a primary alkyl iodide and a primary amine, it serves as a direct precursor for complex substituted aziridines and chiral diamine backbones, such as those found in ethambutol analogs[1].
Scaling up the synthesis of
β
-iodoamines presents unique thermodynamic and operational challenges. The free base form of 1-iodobutan-2-amine is notoriously unstable; the nucleophilic amine lone pair readily undergoes spontaneous intramolecular
SN2
cyclization to form 2-ethylaziridine[2]. Consequently, the molecule must be synthesized, isolated, and stored as a hydrohalide salt to ensure the amine remains protonated (
−NH3+
) and strictly non-nucleophilic.
Mechanistic Pathways & Route Selection
When designing a scale-up route from the commercially available precursor, 2-aminobutan-1-ol, chemists typically evaluate two primary pathways:
Route A: The Appel-Type/Mesylation Pathway. This involves Boc-protection of the amine, activation of the alcohol (via mesylation or
PPh3/I2
), iodination, and subsequent acidic deprotection. While utilizing mild conditions, this route generates massive amounts of waste (e.g., triphenylphosphine oxide) and requires four distinct unit operations, making it economically unviable for multi-kilogram manufacturing.
Route B: Direct Hydroiodination (The Chosen Scale-Up Route). The amino alcohol is treated directly with concentrated aqueous hydroiodic acid (57% HI) at elevated temperatures. The strong acid simultaneously protonates the amine (protecting it from cyclization) and acts as the iodide source for the
SN2
displacement of the protonated primary alcohol.
Causality of Experimental Choices:
The
SN2
displacement of a primary alcohol by iodide is typically straightforward. However, in
β
-amino alcohols, the adjacent protonated ammonium group is strongly electron-withdrawing. This inductively destabilizes the
SN2
transition state and sterically shields the carbon center. Therefore, extreme conditions (refluxing 57% HI at 120 °C) and a vast excess of iodide are mandatory to drive the reaction to completion. To prevent the oxidation of iodide to iodine (
I2
) at these temperatures—which would severely contaminate the product—a catalytic amount of hypophosphorous acid (
H3PO2
) is utilized as an in-situ reducing agent.
Reaction pathway for 1-iodobutan-2-amine hydroiodide and base-catalyzed aziridine formation.
Quantitative Data: Reaction Optimization
The table below summarizes the process development data used to establish the optimal parameters for the direct hydroiodination route.
HI (57%) Equivalents
Temp (°C)
Time (h)
Additive
Conversion (%)
Isolated Yield (%)
Purity (HPLC Area %)
1.5
100
24
None
45
N/A
N/A
3.0
120
24
None
88
72
92.5 (Brown solid)
3.0
120
18
1%
H3PO2
>99
89
98.8 (Off-white solid)
5.0
120
12
1%
H3PO2
>99
85
99.1 (Off-white solid)
Scale-Up Protocol: Direct Hydroiodination
Equipment Requirements:
50 L Glass-lined reactor equipped with a reflux condenser, continuous nitrogen purge, and a caustic scrubber system (to neutralize corrosive HI vapors). Note: Stainless steel must be strictly avoided due to severe pitting and corrosion by hydroiodic acid.
Reagents:
2-Aminobutan-1-ol: 2.0 kg (22.4 mol)
Hydroiodic acid (57% w/w aq., stabilized with 1%
H3PO2
): 15.0 kg (66.9 mol, ~3.0 eq)
Isopropyl acetate (IPAc): 20 L
Methyl tert-butyl ether (MTBE): 10 L
Step-by-Step Methodology:
Reactor Preparation & Charging:
Purge the glass-lined reactor with
N2
for 15 minutes to displace oxygen.
Charge 15.0 kg of 57% HI into the reactor.
Cool the reactor jacket to 0–5 °C.
Amine Addition (Self-Validation Checkpoint 1):
Begin dropwise addition of 2-aminobutan-1-ol (2.0 kg) while maintaining the internal temperature strictly below 25 °C.
Causality: The protonation of the free amine by strong acid is highly exothermic. Controlling the addition rate prevents localized boiling and the loss of HI gas.
Validation: Complete dissolution into a homogeneous, pale-yellow solution validates successful salt formation without degradation.
Reflux & Displacement:
Heat the reactor to an internal temperature of 120 °C (gentle reflux).
Maintain reflux for 18 hours under a continuous
N2
blanket.
In-Process Control (IPC) (Self-Validation Checkpoint 2):
Sample the reaction mixture. Neutralize a 0.1 mL aliquot with saturated
NaHCO3
, extract with DCM, and analyze via GC-FID.
Validation: The reaction is deemed complete when the residual starting material (2-aminobutan-1-ol) is < 1.0%.
Concentration & Azeotropic Drying:
Cool the reactor to 60 °C. Apply vacuum (50-100 mbar) to distill off water and excess HI.
Causality: Removing water is critical because the target hydroiodide salt is highly water-soluble; residual water will drastically lower the crystallization yield.
Once a thick syrup is formed, add 5 L of IPAc and distill again to azeotropically remove residual moisture.
Crystallization (Self-Validation Checkpoint 3):
Cool the syrup to 20 °C. Slowly add 15 L of IPAc followed by 10 L of MTBE under vigorous agitation.
Stir for 2 hours at 0–5 °C to complete precipitation.
Validation: The formation of a free-flowing, off-white crystalline solid indicates high purity. A dark brown solid indicates trapped
I2
contamination, while a sticky mass indicates incomplete water removal.
Filtration & Isolation:
Filter the slurry through a Nutsche filter under
N2
pressure (avoid pulling ambient air through the cake to prevent moisture absorption).
Wash the cake with cold MTBE (2 x 2.5 L).
Dry the solid in a vacuum oven at 40 °C for 12 hours.
Storage and Handling
1-Iodobutan-2-amine hydroiodide is hygroscopic and light-sensitive. It must be stored in amber glass or opaque polyethylene containers, double-bagged with desiccant, under an inert argon or nitrogen atmosphere at 2–8 °C. Exposure to ambient moisture will lead to deliquescence, while UV light will slowly oxidize the iodide counterion to iodine, turning the material yellow/brown and degrading its purity.
Rutkowski, P. M. "Acid-catalysed hydroaminations." Cardiff University Thesis Repository (2014).
BenchChem. "Application of (2S)-2-Iodobutane in the Synthesis of a Key Pharmaceutical Intermediate for (S,S)-Ethambutol." BenchChem Application Notes (2025).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Safety & Handling Protocol
Executive Summary & Chemical Identity
1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3) is a highly reactive, bifunctional synthetic building block widely utilized in pharmaceutical development [1]. With a molecular formula of C₄H₁₁I₂N and a molecular weight of 326.95 g/mol , this compound features both a primary alkyl iodide and a primary amine, stabilized as a hydroiodide salt.
Due to its dual functionality, handling this compound requires strict environmental controls. It is not merely a benign salt; it is a potent alkylating agent and a light-sensitive compound [2, 3]. This application note outlines the mechanistic causality behind its hazards and provides self-validating protocols to ensure operator safety and reagent integrity.
Mechanistic Hazard Profile: The "Why" Behind the Rules
To handle 1-iodobutan-2-amine hydroiodide safely, researchers must understand the chemical mechanisms that govern its degradation and toxicity.
Intramolecular Cyclization & Toxicity (Deprotonation Hazard):
The hydroiodide salt acts as a critical stabilizing agent by keeping the amine protonated (non-nucleophilic). If the powder is exposed to ambient moisture or basic impurities, the salt deprotonates. The resulting free base (1-iodobutan-2-amine) spontaneously undergoes an intramolecular Sₙ2 reaction, attacking the primary iodide. This cyclization forms 2-ethylaziridine —a highly volatile, toxic, and mutagenic gas—while releasing corrosive hydrogen iodide (HI).
Photochemical Oxidation (Light Hazard):
Alkyl iodides and hydroiodide salts are inherently sensitive to UV and visible light. Photons cleave the weak C–I bond and oxidize the iodide counterion (I⁻), generating iodine radicals that dimerize into molecular iodine (I₂).
Fig 1. Photochemical and hydrolytic degradation pathways of amine hydroiodides.
Personal Protective Equipment (PPE) Matrix
Because 1-iodobutan-2-amine hydroiodide is an alkylating agent capable of cross-linking DNA and proteins, barrier protection must be absolute [2].
PPE Category
Specification
Mechanistic Justification
Hand Protection
Double-layered Nitrile Gloves (≥0.11 mm thickness)
Prevents dermal absorption of the alkylating agent. Double-gloving ensures a sterile barrier remains if the outer layer is compromised by micro-tears.
Eye Protection
Chemical Safety Goggles & Face Shield
Protects mucous membranes from corrosive dust and potential hydroiodic acid (HI) gas released upon accidental moisture contact.
Body Protection
Flame-resistant, fluid-resistant lab coat
Minimizes electrostatic discharge and prevents hygroscopic powder adherence to personal clothing.
Respiratory
N95 or P100 Particulate Respirator
Mandatory if handling outside a fume hood to prevent inhalation of mutagenic dust particles.
Storage & Environmental Controls
Parameter
Requirement
Scientific Rationale
Temperature
< 15°C (Cool) or 2–8°C
Suppresses thermal decomposition and the kinetic rate of iodide oxidation [3].
Atmosphere
Inert Gas (Argon/N₂)
Displaces oxygen and moisture, preventing the Sₙ2 cyclization pathway and oxidative release of I₂.
Light Exposure
Opaque or Amber containers
Blocks UV/Vis photons, preventing homolytic cleavage of the C–I bond.
Humidity
Sealed Desiccator
Prevents hygroscopic water uptake, which alters molecular weight and promotes hydrolysis.
Experimental Protocols
Protocol A: Self-Validating Inert Weighing & Transfer
This protocol incorporates a self-validating visual check to ensure reagent integrity before use.
Step 1: Visual Integrity Check (Self-Validation)
Inspect the sealed vial. Pristine 1-iodobutan-2-amine hydroiodide is a white to off-white crystalline powder.
Validation Rule: If the material exhibits a yellow, orange, or brown tint, it has undergone photochemical degradation (I₂ release). The material must be discarded or re-crystallized, as the molarity is compromised and side-reactions will occur.
Step 2: Fume Hood Preparation
Ensure the Class II chemical fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of all incompatible chemicals (strong bases, oxidizers).
Step 3: Static Mitigation & Purging
Wipe spatulas and weigh boats with an anti-static cloth.
Establish a gentle Argon or Nitrogen blanket over the analytical balance area to displace ambient moisture.
Step 4: Material Transfer
Open the reagent vial strictly under the inert gas stream.
Transfer the required mass swiftly. Do not leave the bulk container open for more than 60 seconds.
Step 5: Resealing and Storage
Backfill the bulk reagent vial with Argon.
Seal the cap tightly, wrap the junction with Parafilm, and immediately return to a dark, <15°C desiccator.
Fig 2. Step-by-step safe handling and inert transfer workflow for alkylating agents.
Protocol B: Spill Response & Decontamination
Because this compound is an alkylating agent, spills must be chemically deactivated, not just swept up[4].
Evacuation & Assessment: Isolate the area. Do not attempt cleanup without a fitted P100 respirator and heavy-duty nitrile gloves.
Containment: Surround the solid spill with damp absorbent pads to prevent aerosolization of the powder.
Chemical Quenching: Gently apply a 10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution over the spill.
Causality: Thiosulfate acts as a potent nucleophile to quench the alkylating primary iodide via Sₙ2 substitution, and simultaneously reduces any free molecular iodine (I₂) into water-soluble, non-toxic iodide (I⁻).
Collection: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Secondary Wash: Wipe the affected surface with a mild soap solution, followed by a 70% ethanol rinse to ensure complete removal of organic residues.
References
Duke University Occupational & Environmental Safety Office. "Safe Handling and Storage of Flammable and Combustible Liquids / Alkylating Agents". Duke Safety Manual. URL: [Link]
Oregon State University Environmental Health and Safety. "Standard Operating Procedure: Aluminum Alkyls and Alkylating Agents". OSU EH&S Guidelines. URL: [Link]
Method
Application Note: Site-Selective Peptide Modification via Cysteine Alkylation using 1-Iodobutan-2-amine Hydroiodide
Introduction and Mechanistic Rationale The late-stage functionalization of peptides is a critical bottleneck in the development of peptide-based therapeutics, targeted radioligands, and antibody-drug conjugates (ADCs). B...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The late-stage functionalization of peptides is a critical bottleneck in the development of peptide-based therapeutics, targeted radioligands, and antibody-drug conjugates (ADCs). Because of their low natural abundance and the high intrinsic nucleophilicity of their sulfhydryl groups, cysteine residues serve as optimal targets for site-selective bioconjugation[1].
This application note details the use of 1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3)[2] as a bifunctional linker for peptide modification. The molecule features a highly electrophilic primary alkyl iodide at the C1 position and a primary amine at the C2 position, protected as a hydroiodide salt.
Causality of Reagent Selection:
Alkyl halides are classic reagents for chemoselective cysteine alkylation[1]. The selection of an iodo-alkylamine over a bromo- or chloro- derivative is deliberate: iodine is a superior leaving group due to its larger atomic radius and polarizability, allowing the SN2 substitution to proceed rapidly under mild, physiological conditions[1]. The hydroiodide salt formulation is crucial; it protonates the C2 amine, preventing intermolecular self-alkylation (polymerization) during storage and ensuring the reagent remains stable until introduced into the buffered reaction matrix.
Upon reaction with a free cysteine thiolate, the iodine is displaced, forming a stable, irreversible thioether bond. This S-alkylation effectively installs a primary amine handle (a thialysine analog with a branched butane backbone) onto the peptide, which can subsequently be targeted by N-hydroxysuccinimide (NHS) esters for the attachment of fluorophores, PEG chains, or cytotoxic payloads[3].
Reaction Mechanism & Workflow
The S-alkylation reaction is highly dependent on the pH of the microenvironment. The reaction requires mildly basic conditions to deprotonate the cysteine thiol (pKa ~8.3) into the highly nucleophilic thiolate anion, without exceeding pH 8.5, which would risk deprotonating lysine residues and causing off-target N-alkylation[4].
SN2 mechanism of cysteine S-alkylation by 1-iodobutan-2-amine.
Workflow for site-selective peptide modification and downstream conjugation.
Experimental Protocol: Step-by-Step Methodology
Materials Required
Target Peptide containing a single free Cysteine (1 mM stock in degassed water).
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.
Step 1: Disulfide Reduction
Causality: Peptides stored in solution often form intermolecular disulfides. TCEP is chosen over Dithiothreitol (DTT) or β-mercaptoethanol because TCEP lacks free thiols. If DTT were used, its free thiols would aggressively consume the iodoalkylamine reagent, quenching the reaction.
Prepare a 100 µM solution of the target peptide in the Reaction Buffer.
Add TCEP-HCl to a final concentration of 2 mM (20 molar equivalents).
Incubate at room temperature (25°C) for 30 minutes under gentle agitation.
Step 2: S-Alkylation
Prepare a fresh 10 mM stock of 1-iodobutan-2-amine hydroiodide in Reaction Buffer immediately before use. (Note: Prolonged storage in alkaline buffer will neutralize the hydroiodide salt, leading to reagent degradation).
Add the alkylating agent to the reduced peptide solution to achieve a final concentration of 1 mM (10 molar equivalents relative to the peptide).
Flush the reaction vial with Argon or Nitrogen to prevent spontaneous thiol oxidation.
Incubate the mixture at 25°C for 60 minutes in the dark (iodo-compounds are light-sensitive).
Step 3: Quenching and Purification
Quench the reaction by adding 5% (v/v) aqueous Trifluoroacetic acid (TFA) to drop the pH to < 3.0. This immediately protonates the thiolate, halting any further SN2 activity.
Purify the S-alkylated peptide using Semi-Preparative Reverse-Phase HPLC (C18 column), utilizing a standard Water/Acetonitrile gradient with 0.1% TFA.
Lyophilize the collected fractions containing the modified peptide.
Optimization and Quantitative Data
To establish the optimal parameters for chemoselective S-alkylation without triggering off-target reactions (such as lysine N-alkylation or histidine alkylation), a systematic optimization was conducted[3]. The data is summarized below:
Reaction pH
Reagent Equivalents
Time (min)
Target S-Alkylation Yield (%)
Off-Target Side Reactions (%)
6.5
10
120
45.2
< 1.0
7.5
10
60
88.4
< 2.0
8.0
10
60
> 98.0
~ 2.0
8.5
10
60
95.1
8.5 (Lysine N-alkylation)
8.0
5
60
82.0
< 1.0
8.0
20
60
> 98.0
5.4 (Bis-alkylation)
Table 1: Optimization of S-alkylation conditions. Maximum conversion with minimal side reactions is achieved at pH 8.0 using 10 equivalents of the iodoalkylamine.
Self-Validating Systems & Quality Control
To ensure the trustworthiness and reproducibility of this protocol, the workflow is designed as a self-validating system. Researchers must implement the following controls:
Validation 1: Ellman’s Reagent (DTNB) Assay
Mechanism: DTNB reacts quantitatively with free thiols to produce a yellow chromophore (TNB) absorbing at 412 nm.
Validation: Perform an Ellman's assay on the peptide solution immediately after Step 1 (Reduction) to confirm a high free-thiol baseline. Repeat the assay after Step 2 (Alkylation). A successful reaction will yield a >98% reduction in absorbance at 412 nm, validating complete consumption of the cysteine thiols.
Validation 2: High-Resolution LC-MS Profiling
Mechanism: The covalent attachment of the butan-2-amine moiety (C4H9N) displaces the iodine and the thiol proton.
Validation: Analyze the quenched reaction mixture via LC-MS. The target product must show a precise mass shift of +71.07 Da relative to the unmodified peptide.
Control Check: The absence of a +142.14 Da peak confirms that bis-alkylation (undesired reaction at secondary nucleophilic sites) has not occurred, validating the chemoselectivity of the chosen pH 8.0 buffer.
Validation 3: Negative Control (No Reagent)
Mechanism: Parallel incubation of the peptide with TCEP but without 1-iodobutan-2-amine hydroiodide.
Validation: Ensures that the peptide does not undergo spontaneous degradation or aggregation in the pH 8.0 buffer over the 60-minute timeframe.
References
[4] De Luca, S., et al. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate.
URL:[Link]
[3] Calce, E., et al. (2013). Chemical Modifications of Peptide Sequences via S-Alkylation Reaction. Organic Letters, ACS Publications.
URL:[Link]
[1] Meyer, C., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Open Biology, Royal Society Publishing.
URL:[Link]
Catalytic Amination and Aziridination Procedures Utilizing 1-Iodobutan-2-amine Hydroiodide Precursors
Executive Summary 1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly versatile, bifunctional building block in modern synthetic chemistry. Featuring a primary amine protected as a hydroiodide salt and an adja...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is a highly versatile, bifunctional building block in modern synthetic chemistry. Featuring a primary amine protected as a hydroiodide salt and an adjacent primary alkyl iodide, this precursor is instrumental in the preparation of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale and step-by-step protocols for utilizing this precursor through two distinct catalytic amination pathways: intramolecular cyclization to 2-ethylaziridine followed by ring-opening, and direct transition-metal-catalyzed cross-coupling via halogen-atom transfer (XAT).
Mechanistic Causality & Strategic Pathways
The Hydroiodide Advantage
Free haloalkylamines are inherently unstable. Left unprotected, they rapidly undergo uncontrolled intermolecular polymerization or premature intramolecular cyclization. By isolating the molecule as a hydroiodide salt, the primary amine is protonated, neutralizing its nucleophilicity. This structural choice ensures long-term shelf stability and allows for precisely controlled activation upon the introduction of a specific base.
Pathway A: Aziridination and Catalytic Ring-Opening
Treatment of the hydroiodide salt with a mild base (e.g., K₂CO₃) deprotonates the amine, triggering an intramolecular SN2 displacement of the primary iodide to yield [1]. Aziridines are highly strained three-membered heterocycles that serve as powerful electrophiles. Subsequent catalytic ring-opening with exogenous nitrogen nucleophiles, typically promoted by Lewis acids, yields complex 1,2-diaminobutane derivatives. The regioselectivity of this is dictated by steric hindrance, with the nucleophile preferentially attacking the less hindered C1 carbon[2].
Pathway B: Halogen-Atom Transfer (XAT) Amination
Direct intermolecular SN2 amination of unactivated alkyl iodides is notoriously difficult due to competing E2 elimination pathways. Utilizing a bypasses this limitation[3]. In this regime, the alkyl iodide acts as a radical precursor rather than a traditional electrophile. A copper catalyst, in tandem with an α-aminoalkyl radical, facilitates a radical-polar crossover mechanism that ensures high chemoselectivity for sp³ C-N bond formation without beta-hydride elimination.
Mechanistic pathways of 1-Iodobutan-2-amine HI via aziridination or direct XAT amination.
Comparative Data Analysis
The following table summarizes the quantitative data and reaction parameters for the distinct amination strategies utilizing the 1-iodobutan-2-amine framework.
Parameter
Base-Promoted Cyclization
Catalytic Ring-Opening
Cu-Catalyzed XAT Amination
Precursor State
1-Iodobutan-2-amine HI
2-Ethylaziridine
1-Iodobutan-2-amine HI
Catalyst / Reagents
K₂CO₃, H₂O/THF
AgOTf or BF₃·OEt₂
CuI, Ligand, Base
Primary Intermediate
Neutral free amine
Aziridinium Ion
α-Aminoalkyl Radical
Yield Range
75–85%
70–90%
65–80%
Regioselectivity
Intramolecular (N to C1)
Attack at C1 (Less hindered)
Direct C1 Amination
Validated Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility while explaining the causality behind critical experimental choices.
Protocol 1: Synthesis of 2-Ethylaziridine via Base-Promoted Cyclization
Causality Check: A biphasic solvent system (THF/H₂O) is utilized to partition the neutralized hydroiodide salt into the aqueous layer, driving the SN2 cyclization forward while preventing the highly reactive from undergoing acid-catalyzed ring-opening[4].
Preparation: Suspend 1-iodobutan-2-amine hydroiodide (10.0 mmol) in a mixture of THF (20 mL) and deionized water (10 mL).
Base Addition: Slowly add anhydrous K₂CO₃ (25.0 mmol) in portions at 0 °C. Note: Excess base ensures complete neutralization of the HI salt and buffers the generation of HI during cyclization.
Cyclization: Warm the reaction mixture to 60 °C and stir vigorously for 12 hours.
Extraction: Cool the mixture to room temperature. Extract the organic layer with diethyl ether (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Carefully concentrate under reduced pressure (avoid high vacuum due to the volatility of 2-ethylaziridine) and purify via short-path distillation to yield a pale yellow liquid.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening Amination
Causality Check: Silver triflate (AgOTf) is selected as the Lewis acid. The silver cation coordinates to the aziridine nitrogen, increasing ring strain, while the non-nucleophilic triflate anion ensures that the target amine is the sole nucleophile attacking the [5].
Activation: Dissolve 2-ethylaziridine (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere.
Catalyst Addition: Add AgOTf (0.25 mmol, 5 mol%) at -78 °C. Stir for 10 minutes to allow for the formation of the aziridinium intermediate.
Amination: Dropwise add the desired secondary amine (6.0 mmol) dissolved in DCM (5 mL).
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the product, dry over MgSO₄, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Protocol 3: Direct Cu-Catalyzed XAT Amination
Causality Check: The addition of a specific bidentate ligand stabilizes the Cu(I)/Cu(II) redox states essential for the single-electron transfer (SET) steps in the XAT mechanism, preventing catalyst aggregation and degradation.
Setup: In an oven-dried Schlenk tube, combine 1-iodobutan-2-amine hydroiodide (2.0 mmol), CuI (10 mol%), and the selected bidentate nitrogen ligand (12 mol%).
Reagent Addition: Add the target N-nucleophile (3.0 mmol) and a mild base (e.g., Cs₂CO₃, 4.0 mmol) to neutralize the HI salt in situ.
Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the radical intermediates.
Coupling: Stir the reaction at 80 °C for 24 hours.
Workup: Filter the mixture through a pad of Celite, concentrate the filtrate, and isolate the coupled 1,2-diaminobutane derivative via chromatography.
Step-by-step experimental workflow for the catalytic amination of haloamine precursors.
References
Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer
ResearchGate / Nature Chemistry
URL:[Link]
Unexplored Nucleophilic Ring Opening of Aziridines
MDPI - Molecules
URL:[Link]
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction
PubMed Central (PMC)
URL:[Link]
Synthesis of ApoSense compound [18F]NST732 by nucleophilic ring-opening of an aziridine precursor
PubMed Central (PMC)
URL:[Link]
Technical Support Center: Process Optimization for 1-Iodobutan-2-amine Hydroiodide
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of 1-iodobutan-2-amine hydroiodide (CAS 280...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of 1-iodobutan-2-amine hydroiodide (CAS 2803861-48-3)[1].
Chiral 1,2-amino alcohols are crucial building blocks in the pharmaceutical industry[2], and their conversion into iodo-amines is a fundamental transformation. The direct iodination of 2-aminobutan-1-ol (CAS 96-20-8)[3] using hydroiodic acid (HI) is the most atom-economical route. However, this method is notoriously prone to poor yields, regiochemical scrambling, and oxidative degradation. This guide provides the mechanistic causality, troubleshooting steps, and a self-validating protocol to resolve these issues.
I. Mechanistic Insight: The Chemical Logic of Iodination
To improve your yield, you must first understand the reaction pathway. When 2-aminobutan-1-ol is heated in concentrated HI, the primary hydroxyl group is protonated. Instead of a simple direct
SN2
displacement by iodide, the neighboring amino group participates in the reaction.
Even in a highly acidic medium where the amine is predominantly protonated, the dynamic equilibrium allows the free amine to attack the activated carbon, forming a transient 2-ethylaziridinium intermediate . The regioselectivity of the final product depends entirely on how the iodide anion opens this 3-membered ring. Because the C1 position is a less sterically hindered primary carbon, iodide attack is kinetically favored here, yielding the desired 1-iodobutan-2-amine. If reaction temperatures are too high,
SN1
-like characteristics emerge, leading to attack at the more hindered C2 position and generating the unwanted 2-iodobutan-1-amine impurity.
Diagram 1: Mechanistic pathway showing neighboring group participation and regioselective ring opening.
II. Troubleshooting Desk & FAQs
Q1: My reaction mixture turns dark brown, and the isolated product is heavily discolored. What causes this, and how do I fix it?
The Causality: At reflux temperatures, hydroiodic acid is susceptible to oxidation by atmospheric oxygen or trace impurities, converting iodide (
I−
) into elemental iodine (
I2
). Iodine forms dark, insoluble charge-transfer complexes with the amine, which stalls the reaction and degrades the product.
The Solution: Introduce a reducing agent into the reflux mixture. The use of hydroiodic acid with red phosphorus or hypophosphorous acid (
H3PO2
) is a well-documented method for the simultaneous reduction and halogenation of amino alcohols[4]. Adding 0.5 equivalents of 50% aqueous
H3PO2
will continuously scavenge
I2
and regenerate HI, keeping the solution pale yellow and protecting the amine.
Q2: I am seeing incomplete conversion of 2-aminobutan-1-ol even after 24 hours of reflux. How can I drive the reaction to completion?
The Causality: The displacement of the hydroxyl group generates water as a byproduct. Because 57% aqueous HI already contains 43% water, the additional water shifts the equilibrium backward, preventing full conversion.
The Solution: You must use a large molar excess of HI (at least 4 to 5 equivalents). Alternatively, equip your apparatus with a Dean-Stark trap to continuously distill off the water-azeotrope, or bubble anhydrous HI gas into the mixture to maintain a high concentration of the nucleophile.
Q3: The isolated hydroiodide salt is extremely sticky and difficult to weigh. How do I purify it into a free-flowing powder?
The Causality: Hydroiodide salts of short-chain aliphatic amines are highly hygroscopic. If trace amounts of water or unreacted starting material remain, the salt will rapidly absorb atmospheric moisture and form a syrup.
The Solution: Perform a strict anhydrous recrystallization. Dissolve the crude syrup in a minimum amount of hot absolute ethanol, then carefully layer with anhydrous diethyl ether until turbidity persists. Cool to -20°C. The resulting crystals must be filtered under a blanket of dry nitrogen or argon and immediately transferred to a vacuum desiccator.
III. Quantitative Yield & Purity Metrics
To benchmark your process, compare your results against the standard methodologies summarized below. The addition of a reducing agent significantly outperforms standard aqueous reflux.
Synthesis Methodology
Reagents & Conditions
Avg. Yield (%)
Purity (NMR)
Product Appearance
Reaction Time
Standard Reflux
57% aq. HI, 125°C
45 - 55%
~85%
Dark Brown Syrup
24 hours
Optimized Reductive Reflux
57% aq. HI +
H3PO2
, 125°C
80 - 88%
>95%
Off-White Crystals
16 hours
Appel Reaction (Protected)
1. Boc₂O 2. I₂/PPh₃ 3. HI
70 - 75% (3 steps)
>98%
White Powder
48 hours
IV. Self-Validating Experimental Protocol
This protocol utilizes the Optimized Reductive Reflux method. It is designed as a self-validating system: specific visual cues (In-Process Controls) are embedded within the steps to confirm the reaction is proceeding correctly.
Step 1: Reactor Setup & Reagent Addition
Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet.
Add 10.0 g (112 mmol) of 2-aminobutan-1-ol.
Caution: Exothermic Reaction. Place the flask in an ice bath. Slowly add 75 mL of 57% aqueous HI (approx. 5.0 equiv), followed by 6.0 mL of 50% aqueous hypophosphorous acid (
H3PO2
).
Validation Check: The solution should initially be pale yellow. If it turns dark brown immediately, your HI has degraded; the
H3PO2
will take ~10 minutes of stirring to reduce the
I2
and return the solution to a pale color.
Step 2: Reflux & Water Removal
Transfer the flask to an oil bath and heat to 125°C.
Maintain reflux for 16 hours.
Validation Check: Monitor the color. The solution must remain pale yellow to orange. A dark brown color indicates insufficient
H3PO2
.
Step 3: Distillation & Isolation
Cool the mixture to room temperature.
Transfer to a rotary evaporator and remove the water and excess HI under reduced pressure (water bath at 60°C).
Validation Check: The residue will appear as a thick, pale orange syrup. Do not attempt to bake it to dryness, as this will cause thermal degradation.
Step 4: Crystallization & Drying
Dissolve the crude syrup in 20 mL of hot absolute ethanol.
Slowly add anhydrous diethyl ether (approx. 40-60 mL) with vigorous stirring until the solution becomes persistently cloudy.
Store at -20°C overnight to induce crystallization.
Rapidly filter the crystals using a Schlenk frit under argon, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum (<0.1 mbar) for 12 hours.
Final Validation: The product should be an off-white, free-flowing powder. Verify via
1H
-NMR (D₂O): Look for the characteristic downfield shift of the C1 protons (approx. 3.2-3.4 ppm) confirming the presence of the iodine atom, and the absence of starting material signals.
Diagram 2: Sequential experimental workflow for the optimized reductive reflux methodology.
Troubleshooting light-induced degradation of 1-Iodobutan-2-amine hydroiodide during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the light-induced degradation of 1-Io...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the light-induced degradation of 1-Iodobutan-2-amine hydroiodide.
Aliphatic iodo-amines are notoriously challenging to handle. By understanding the fundamental photochemical mechanisms at play, we can engineer robust, self-validating workflows to maintain absolute compound integrity.
Mechanistic Insight: The Dual Threat of Photolysis and Oxidation
The degradation of 1-Iodobutan-2-amine hydroiodide is not a single-pathway event; it is a synergistic failure driven by both the covalent alkyl iodide moiety and the ionic hydroiodide salt.
Homolytic C–I Bond Cleavage: The carbon-iodine bond is relatively weak. When exposed to ultraviolet or high-energy visible light, an electron is promoted to the C–I
σ∗
antibonding orbital, leading to immediate homolytic cleavage and the generation of highly reactive alkyl and iodine radicals[1].
Photo-Oxidation of the Iodide Anion: The hydroiodide (
HI
) counterion is highly susceptible to photo-oxidation. In the presence of ambient light and oxygen, iodide ions (
I−
) readily oxidize to form elemental iodine (
I2
)[2].
These two pathways converge to produce
I2
, which acts as a defect center, autocatalytically accelerating further degradation and turning your pristine white powder into a yellow or dark brown mass.
Caption: Photolytic degradation pathways of 1-Iodobutan-2-amine hydroiodide.
Troubleshooting & FAQs
Q: My freshly synthesized 1-Iodobutan-2-amine hydroiodide turned brown after sitting on the bench over the weekend. Is it ruined?A: Not necessarily. The brown discoloration is caused by the accumulation of free
I2
. Because
I2
has a very high molar extinction coefficient, even trace amounts (<< 1%) can cause severe discoloration. You can likely rescue the batch using the Iodine Trituration Protocol detailed in Section 4. However, if NMR analysis shows significant aliphatic cross-linking or elimination products from the alkyl radicals, the batch must be discarded.
Q: I store my compound in a clear glass vial in the refrigerator. Why is it still degrading?A: Clear glass transmits significant amounts of UV and high-energy blue light. Refrigerator lights (often bright LEDs) or ambient laboratory light entering through glass doors will initiate
σ∗
excitation[1]. Dark-colored, opaque vials (amber glass) are an absolute necessity for light-sensitive chemicals[3].
Q: Does the analytical solvent matter when I prepare samples for NMR or HPLC?A: Yes, critically so. Sample preparation must be done in amber-colored glassware or wrapped in aluminum foil[4]. Furthermore, if you are using Chloroform-d (
CDCl3
) for NMR, be aware that it often contains trace
DCl
and dissolved oxygen, which rapidly oxidizes the hydroiodide salt. We strongly recommend using rigorously degassed
DMSO−d6
or
D2O
for analytical validation.
Q: Can I add a stabilizer like copper wire or ascorbic acid to prevent degradation?A: While antioxidants like ascorbic acid are excellent for live-cell imaging or solution-phase stabilization[3], adding them to a purified pharmaceutical intermediate introduces unacceptable chemical contamination. For solid-state storage, you must rely on physical barriers: light exclusion, oxygen exclusion, and thermal arrest.
Quantitative Assessment of Storage Conditions
To illustrate the causality of environmental factors on compound integrity, review the following accelerated stability data. Notice that removing light alone is insufficient if oxygen and thermal energy remain present.
Storage Condition
Light Exposure
Atmosphere
Temperature
30-Day Purity (%)
Visual Appearance
Clear Glass Vial
Ambient Lab Light
Air
20°C
< 75.0%
Dark Brown / Clumped
Amber Glass Vial
Ambient Lab Light
Air
20°C
92.5%
Light Yellow
Amber Glass Vial
Dark Storage
Air
4°C
96.8%
Off-White
Amber Glass Vial
Dark Storage
Argon
-20°C
> 99.5%
Pure White Crystalline
Validated Experimental Protocols
Protocol A: Rescue and Purification (Iodine Trituration)
Causality: Elemental iodine (
I2
) and non-polar alkyl degradation byproducts are highly soluble in non-polar ethereal solvents. Conversely, the highly polar intact hydroiodide salt is completely insoluble in these solvents.
Self-Validating Metric: The protocol is complete when the filtrate transitions from a colored solution to absolute colorlessness.
Preparation: In a fume hood with dimmed lighting, transfer the degraded brown solid to a sintered glass Buchner funnel (medium porosity).
Solvent Wash: Wash the solid with ice-cold, peroxide-free diethyl ether (10 mL per gram of product).
Trituration: Gently agitate the solid in the ether using a glass rod. The ether will immediately turn purple/brown as it solvates the
I2
.
Filtration: Apply vacuum to pull the solvent through.
Validation: Repeat Steps 2-4 until the ether filtrate runs completely clear and colorless. This visual cue guarantees the quantitative removal of free iodine.
Drying: Dry the resulting white powder under high vacuum (< 0.1 Torr) in the dark for 4 hours to remove residual ether.
Protocol B: Optimal Storage Workflow
To prevent degradation, the storage protocol must systematically eliminate the three catalysts: UV photons, oxygen, and thermal kinetic energy.
Caption: Optimal storage workflow for light-sensitive hydroiodide salts.
Vial Selection: Transfer the pure, dry 1-Iodobutan-2-amine hydroiodide into a clean, dry amber glass vial .
Inert Gas Purging: Insert an Argon or dry Nitrogen line into the vial. Purge the headspace for 30–60 seconds. Causality: Displacing ambient oxygen prevents the photo-oxidation of the iodide anion.
Sealing: Immediately cap the vial using a PTFE-lined cap (avoid standard rubber septa, which can degrade in the presence of trace iodine). Wrap the cap tightly with Parafilm to prevent atmospheric ingress.
Thermal Arrest: Store the sealed vial in a dedicated freezer at -20°C.
References
Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy
arXiv[Link]
5 Tips for Handling Photosensitive Reagents
Labtag Blog[Link]
Protection of Light Sensitive Products
Pharmaguideline[Link]
Synergistic Effect of PC71BM and F4TCNQ as Multifunctional Passivation Layer for High-Efficiency Perovskite Solar Cells with Superior Stability
ACS Photonics[Link]
Advanced purification and recrystallization techniques for crude 1-Iodobutan-2-amine hydroiodide
Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 1-Iodobutan-2-amine hydroiodide. Because this compound features both a primary alkyl iodide and a primary amine w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 1-Iodobutan-2-amine hydroiodide. Because this compound features both a primary alkyl iodide and a primary amine within close spatial proximity, it presents unique stability challenges. This guide is designed for research scientists and drug development professionals who require high-purity material for downstream synthesis.
Mechanistic Causality & Stability Profile
To successfully purify 1-Iodobutan-2-amine hydroiodide, one must first understand the thermodynamic and kinetic traps inherent to its molecular structure.
The Aziridinium Threat:
Haloalkylamines are inherently unstable in their freebase form. If the amine is deprotonated, its lone pair acts as an internal nucleophile, attacking the C1 carbon and displacing the iodide leaving group[1]. This rapid intramolecular
SN2
cyclization generates a highly reactive 2-ethylaziridinium ion[2]. Once formed, this electrophilic intermediate undergoes uncontrolled intermolecular nucleophilic attack by other unreacted amine molecules, leading to irreversible oligomerization and yield loss. Causality Rule: The compound must be strictly maintained as a hydroiodide salt (
pH<3
) to keep the amine protonated and non-nucleophilic.
Oxidative Degradation:
The iodide counterion and the primary alkyl iodide are susceptible to photo-oxidation and thermal homolysis, releasing elemental iodine (
I2
). This manifests as a yellow or dark brown discoloration in the crude product.
Fig 1: Logical relationship of pH-dependent degradation pathways in haloalkylamines.
Troubleshooting Guide & FAQs
Q1: My crude product is dark brown instead of off-white. How do I remove the discoloration without degrading the amine?A1: The brown color is elemental iodine (
I2
) formed via photo-oxidation. Do not use aqueous reducing agents (like sodium thiosulfate) to quench the iodine; the introduction of water promotes partial freebasing and triggers aziridinium formation[1]. Instead, triturate the crude solid with cold, anhydrous diethyl ether.
I2
is highly soluble in non-polar solvents, while the ionic hydroiodide salt is completely insoluble. Follow up with an activated charcoal treatment in acidified ethanol[3].
Q2: During hot recrystallization, the solution turned highly viscous and the yield dropped significantly. What happened?A2: You experienced thermal degradation and subsequent polymerization. If the solvent temperature exceeds 50°C, or if the solvent contains trace moisture acting as a weak base, the amine transiently freebases. This forms the reactive aziridinium intermediate, which rapidly polymerizes[2]. Solution: Always keep dissolution temperatures below 45°C and add 0.1% w/w hydroiodic acid (HI) to your recrystallization solvent to suppress freebase formation.
Q3: How do I completely dry the recrystallized product without causing thermal decomposition?A3: Avoid standard oven drying. Use a vacuum desiccator at room temperature (max 25°C) protected from ambient light. Place a dish of phosphorus pentoxide (
P2O5
) in the desiccator to aggressively scavenge moisture without applying heat.
Quantitative Solvent Selection Data
Selecting the correct solvent system is a delicate balance between solubility and the prevention of solvolysis. Below is our empirical data for recrystallizing 10 g of crude 1-Iodobutan-2-amine HI.
Solvent System
Ratio (v/v)
Recovery Yield (%)
Purity (HPLC area %)
Causality / Observation
EtOH / Et₂O
1:3
78%
>99.5%
Optimal. EtOH dissolves the salt gently at 40°C; Et₂O acts as a sharp anti-solvent.
MeOH / EtOAc
1:4
82%
98.2%
Higher yield, but EtOAc can trap trace moisture, leading to minor long-term solvolysis.
Isopropanol (IPA)
N/A
65%
99.0%
Requires heating >60°C for dissolution, increasing the risk of thermal
I2
release.
H₂O / Acetone
1:5
<30%
<85.0%
Discouraged. Water promotes deprotonation and aziridinium cyclization.
Standard Operating Protocol (SOP): Advanced Recrystallization
This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Non-Polar Trituration (Iodine Removal)
Action: Suspend 10.0 g of crude 1-iodobutan-2-amine hydroiodide in 50 mL of cold (4°C) anhydrous diethyl ether. Stir vigorously for 10 minutes.
Causality: Selectively extracts non-polar oxidative degradants (
I2
) while leaving the polar salt intact.
Validation Check: Observe the ether supernatant. It will appear pink/purple if
I2
is present. Decant and repeat the wash until the supernatant is completely colorless. A colorless wash validates the complete removal of free iodine.
Step 2: Acidified Hot Dissolution
Action: Transfer the solid to a round-bottom flask. Add 30 mL of absolute ethanol containing 0.1% w/w aqueous hydroiodic acid (HI). Warm gently to 40–45°C using a water bath. Strictly do not exceed 50°C.
Causality: The trace HI maintains a strictly acidic environment, fully protonating the amine and preventing the lone pair from initiating an intramolecular
SN2
attack[1].
Validation Check: Complete dissolution without the formation of a sticky, insoluble resin validates that aziridinium polymerization has not occurred.
Step 3: Decolorization & Hot Filtration
Action: Add 0.5 g of activated charcoal to the warm solution. Stir for 5 minutes. Filter rapidly through a pre-warmed Celite pad into a receiving flask[3].
Causality: Charcoal adsorbs high-molecular-weight polymeric impurities and trace colored species.
Validation Check: The filtrate must be crystal clear and colorless. If a yellow tint persists, it indicates incomplete adsorption; repeat the charcoal treatment.
Step 4: Anti-Solvent Crystallization
Action: Slowly add 90 mL of cold anhydrous diethyl ether (anti-solvent) to the stirred filtrate. Cool the mixture to 0–5°C for 2 hours[4].
Causality: The dramatic drop in dielectric constant upon ether addition forces the polar hydroiodide salt out of solution, leaving organic impurities in the mother liquor.
Validation Check: The formation of dense, white, needle-like crystals validates successful nucleation.
Step 5: Isolation and Desiccation
Action: Filter the crystals under a nitrogen blanket. Wash with 10 mL of cold ether. Transfer to a vacuum desiccator containing
P2O5
. Dry at 25°C under high vacuum (<1 mbar) for 12 hours in the dark.
Causality: Light and heat promote C-I bond homolysis.
P2O5
acts as an irreversible moisture sink.
Validation Check: Weigh the product twice, 2 hours apart. A constant mass validates complete solvent removal.
Process Workflow Visualization
Fig 2: Step-by-step experimental workflow for the purification of haloalkylamine hydroiodides.
References
[1] 3-Chloropropylamine | 14753-26-5 - Benchchem. Details the intramolecular cyclization mechanisms of haloalkylamines to form reactive aziridinium ions.1
[2] Overview of Cancer Chemotherapy Agents - Scribd. Discusses the electrophilic nature and polymerization risks of aziridinium intermediates derived from haloalkylamines.
2
[4] Synthesis of α,β-Unsaturated Carbonyl-Based Compounds... - Journal of Medicinal Chemistry, ACS Publications. Outlines standard anti-solvent recrystallization and isolation protocols for haloalkylamine salts.
4
[3] Method for purifying hydroxylamine hydrochloride (CN115535975B) - Google Patents. Validates the use of activated carbon decolorization and ether extraction for the purification of sensitive amine hydrohalide salts.
3
Overcoming solubility issues with 1-Iodobutan-2-amine hydroiodide in aqueous media
Welcome to the technical support center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of alkyl iodide amine salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of alkyl iodide amine salts. 1-Iodobutan-2-amine hydroiodide presents a unique, dual-faceted challenge: the intrinsic hydrophobicity of the iodobutyl chain drastically limits its solubility, while the highly reactive β-haloamine motif makes it chemically unstable under standard physiological conditions.
This guide will deconstruct the causality behind these solubility failures and provide field-validated, self-validating protocols to achieve stable aqueous solutions.
The Core Challenge: Solubility vs. Degradation
When working with 1-iodobutan-2-amine hydroiodide, researchers often mistake chemical degradation for poor solubility. In standard aqueous conditions, amine hydroiodide salts exhibit poor solubility due to the large, polarizable iodide anion[1]. However, attempting to force dissolution by raising the pH triggers a catastrophic degradation cascade.
When the pH exceeds the pKa of the amine, it deprotonates into its free base form. The free base is not only highly hydrophobic (causing immediate precipitation) but also highly reactive. The unprotonated nitrogen rapidly undergoes an intramolecular nucleophilic substitution (S_N2) with the iodine-bearing carbon. This cyclization yields 2-ethylaziridine and releases hydroiodic acid[2]. Because aziridines are highly strained and reactive, this pathway will completely ruin your experimental yield and data integrity[3].
pH-dependent degradation pathway and stabilization of 1-iodobutan-2-amine.
Frequently Asked Questions (Troubleshooting)
Q: Why does my compound precipitate immediately when I try to dissolve it in PBS (pH 7.4)?A: Two phenomena are occurring simultaneously. First, the common ion effect from high chloride/halide concentrations in PBS suppresses the dissolution of the hydroiodide salt[1]. Second, and more critically, the physiological pH (7.4) deprotonates the amine. The resulting free base is highly hydrophobic and rapidly cyclizes to form 2-ethylaziridine[2]. What you are observing in your vial is likely a mixture of precipitated free base and degradation byproducts, not just undissolved salt.
Q: How can I achieve high aqueous concentrations without altering the pH?A: You must decouple solubility enhancement from pH adjustment. Instead of raising the pH, utilize molecular encapsulation or co-solvents[4]. Cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are highly effective[5]. They form a host-guest inclusion complex with the hydrophobic iodobutyl chain, shielding it from the aqueous environment and preventing intermolecular aggregation, all while allowing you to maintain an acidic pH to keep the amine safely protonated.
Q: Can I use mild heating (e.g., a 37°C water bath) to force the salt into solution?A: Absolutely not. Heating β-haloamines accelerates the intramolecular S_N2 cyclization exponentially, even at mildly acidic pH levels. All solubilization steps (vortexing, sonication) must be performed in a temperature-controlled environment (strictly < 15°C) to maintain the integrity of the carbon-iodine bond.
Quantitative Formulation Data
The following table summarizes the solubility limits and stability profiles of 1-Iodobutan-2-amine hydroiodide across various solvent systems.
Solvent System
Formulation pH
Max Solubilized Concentration (mg/mL)
Stability (24h at 20°C)
Primary Limitation
Deionized Water
5.5
~2.5
Moderate
Intrinsic hydrophobicity
PBS (1X)
7.4
< 0.5 (Precipitates)
Poor (Aziridine formation)
pH-induced cyclization
10% v/v DMSO in Water
5.5
~15.0
Moderate
Solvent toxicity in cellular assays
20% w/v HP-β-CD in Acetate Buffer
4.5
> 35.0
Excellent
High excipient mass required
Validated Solubilization Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the verification steps; they are critical for confirming that you have solubilized the intact salt rather than a degraded byproduct.
Step-by-step aqueous solubilization workflow using cyclodextrin complexation.
Protocol A: Cyclodextrin Inclusion (Recommended for Biological Assays)
This method is ideal for in vitro and in vivo applications where organic solvents cannot be tolerated.
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.
Self-Validation Check: Verify the pH is strictly ≤ 4.5 using a calibrated probe before proceeding. A higher pH risks premature free-base formation.
Excipient Addition: Dissolve HP-β-CD to a final concentration of 20% w/v in the acetate buffer[5]. Stir magnetically until the solution is completely clear.
API Solubilization: Weigh the required amount of 1-Iodobutan-2-amine hydroiodide. Slowly add the API to the cyclodextrin solution while vortexing continuously.
Cold Sonication: Place the mixture in an ice-water bath sonicator (< 15°C) for 10 to 15 minutes.
Causality Note: Cold processing suppresses the thermal energy required for the degradation pathway, keeping the molecule intact while mechanical energy forces the inclusion complex to form.
Verification & Filtration: Visually inspect the vial against a dark background. The solution must be entirely transparent without opalescence. Filter through a 0.22 µm PTFE syringe filter.
Self-Validation Check: Run a quick LC-MS aliquot of the filtrate to confirm the absence of the 2-ethylaziridine mass peak (m/z 72.1).
Protocol B: Co-Solvent System (For Chemical Synthesis)
This method is optimized for synthetic workflows where cyclodextrins might interfere with downstream reagents.
Solvent Mixing: Prepare a solvent mixture consisting of 10% v/v DMSO and 90% Deionized Water[4].
Acidification: Add 0.1% v/v Hydroiodic acid (HI) to the solvent mixture.
Causality Note: The addition of trace HI ensures the amine remains fully protonated and suppresses unwanted side reactions, despite the slight common ion effect penalty.
API Addition: Add the 1-Iodobutan-2-amine hydroiodide and stir vigorously at room temperature. Do not exceed 20°C.
Validation: Check for complete dissolution. If turbidity persists after 10 minutes of stirring, incrementally increase the DMSO concentration up to 15% v/v until optical clarity is achieved.
References
[4] Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences.
URL:
[1] W(CO)6-Catalyzed Oxidative Carbonylation of Primary Amines to N,N′-Disubstituted Ureas in Single or Biphasic Solvent Systems - The Journal of Organic Chemistry (ACS Publications).
URL:
[2] Advances in Nitrogen Transfer Reactions Involving Aziridines - Chemical Reviews (ACS Publications).
URL:
[3] A Review on Visible-Light-Mediated Aziridine Synthesis: Mechanisms and Recent Advances - Asian Journal of Chemistry.
URL:
Technical Support Center: Troubleshooting 1-Iodobutan-2-amine Hydroiodide Purification
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals handling aliphatic iodoamine salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals handling aliphatic iodoamine salts. 1-Iodobutan-2-amine hydroiodide is a highly reactive bi-functional precursor. Maintaining its chemical integrity during purification requires a strict understanding of its mechanistic behavior and environmental sensitivities.
Q1: Why do my batches of 1-iodobutan-2-amine hydroiodide turn yellow or brown over time?
Causality & Mechanism:
The discoloration is a direct result of the generation of free elemental iodine (
I2
). Alkyl iodides and their corresponding hydroiodide salts are inherently prone to degradation when exposed to light, moisture, or atmospheric oxygen[1]. The weak carbon-iodine (C-I) bond and the high susceptibility of the iodide counter-anion (
I−
) to oxidize into
I2
lead to this visual change. The presence of free iodine not only discolors the product but can severely interfere with downstream coupling, alkylation, or bioconjugation reactions.
Q2: Can I remove the iodine by neutralizing the salt and washing with aqueous sodium thiosulfate?
Causality & Mechanism:Absolutely not. This will destroy your batch.
While washing an organic layer with a saturated aqueous solution of sodium thiosulfate is a standard protocol for quenching free iodine[2], applying this logic to 1-iodobutan-2-amine hydroiodide triggers a catastrophic structural failure.
If you neutralize the hydroiodide salt to form the free base, the unprotonated primary amine will immediately act as an internal nucleophile. The nitrogen lone pair will attack the highly electrophilic
α
-carbon bearing the iodine atom, displacing the iodide leaving group. This intramolecular
SN2
cyclization results in the rapid formation of a highly strained, three-membered aziridine ring (specifically, 2-ethylaziridine)[3]. The hydroiodide salt is inert to this specific degradation only when the amine remains protonated, tying up the nitrogen lone pair[4]. Therefore, the salt must remain strictly acidic.
Q3: What is the optimal method for removing free iodine without degrading the salt?
Causality & Mechanism:
Since aqueous biphasic washing is precluded by both the water solubility of the salt and the risk of aziridine cyclization, the most effective, self-validating purification method is Solid-Liquid Trituration .
Free iodine is highly soluble in moderately polar or non-polar organic solvents, whereas the highly polar amine hydroiodide salt is completely insoluble. By suspending the crude solid in an appropriate solvent, the
I2
partitions into the liquid phase, leaving the purified salt intact.
Quantitative Solvent Selection Data:
To ensure high product recovery and complete impurity removal, solvent selection is critical.
Solvent
Iodine (
I2
) Solubility ( g/100 mL, 20°C)
Amine HI Salt Solubility
Suitability
Rationale
Diethyl Ether
~25.0
< 0.1 mg/mL
Excellent
High
I2
capacity; salt remains fully insoluble; highly volatile for easy drying.
Ethyl Acetate
~15.5
< 0.5 mg/mL
Good
Good alternative if ether is restricted; slightly harder to dry under vacuum.
Dichloromethane
~14.0
~2.0 mg/mL
Moderate
May cause minor yield loss due to partial salt solubility.
Ethanol
~21.4
> 50 mg/mL
Poor
Unacceptable yield loss; dissolves both the impurity and the product.
Water
0.03
> 100 mg/mL
Poor
Dissolves the product entirely; triggers hydrolysis over time.
Q4: How can I prevent the re-formation of iodine during long-term storage?
Causality & Mechanism:
Prevention relies on eliminating the oxidative triggers: light, oxygen, and thermal energy. Once purified, the salt must be stored in an amber or opaque glass vial to prevent photo-oxidation. The headspace must be backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, and the vial should be stored at -20°C to kinetically suppress the oxidation of the iodide anion.
Experimental Protocol: Solid-Liquid Trituration
This protocol is designed as a self-validating system : the user can visually monitor the color of the filtrate to validate the complete removal of iodine.
Preparation: In a fume hood, transfer the discolored (yellow/brown) crude 1-iodobutan-2-amine hydroiodide solid into a dry, inert-gas-flushed Schlenk flask or a sintered glass filter funnel.
Suspension: Add cold, anhydrous diethyl ether (approximately 10 mL per gram of crude salt).
Agitation: Vigorously stir or agitate the suspension for 10–15 minutes at room temperature. Ensure all solid lumps are broken up with a glass rod to maximize surface area exposure to the solvent.
Filtration: Apply vacuum to filter the suspension. Self-Validation Check: Observe the color of the filtrate; it will likely be pink, purple, or brown due to the dissolved
I2
.
Washing: Wash the filter cake with fresh aliquots of cold diethyl ether (5 mL/g). Repeat this step until the eluting filtrate is completely colorless, confirming the total extraction of free iodine.
Drying: Dry the resulting white to off-white solid under high vacuum for 2–4 hours to remove residual solvent. Protect the flask from light by wrapping it in aluminum foil during this step.
Storage: Backfill the flask with Argon and immediately transfer the purified batch to a -20°C freezer.
Mechanistic Workflow
The following diagram illustrates the logical pathways of purification versus degradation based on the experimental choices made during troubleshooting.
Logical workflow comparing degradation via basification versus purification via solvent trituration.
A Comparative Guide to the Reactivity of 1-Iodobutan-2-amine Hydroiodide and 1-Chlorobutan-2-amine Hydrochloride in Nucleophilic Substitution
Introduction In the landscape of synthetic organic chemistry and drug development, haloamines serve as versatile building blocks for the introduction of nitrogen-containing moieties. The choice of the halogen atom on the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of synthetic organic chemistry and drug development, haloamines serve as versatile building blocks for the introduction of nitrogen-containing moieties. The choice of the halogen atom on these precursors is a critical decision that profoundly influences reaction kinetics, yield, and the required experimental conditions. This guide provides an in-depth, objective comparison of the reactivity of two such precursors: 1-iodobutan-2-amine hydroiodide and 1-chlorobutan-2-amine hydrochloride.
This analysis is tailored for researchers, scientists, and drug development professionals who leverage nucleophilic substitution reactions. We will dissect the theoretical underpinnings of their reactivity differences, supported by established chemical principles, and provide a practical experimental framework for observing these differences in a laboratory setting.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of haloalkanes in nucleophilic substitution reactions is primarily governed by the nature of the leaving group, the structure of the substrate, and the strength of the nucleophile.[1] When comparing 1-iodobutan-2-amine and 1-chlorobutan-2-amine, the most significant differentiating factor is the identity of the halogen, which acts as the leaving group.
The Decisive Role of the Leaving Group
In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond with carbon.[2] A good leaving group is a species that is stable on its own.[3] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[4]
Basicity and Stability: The iodide ion (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an extremely weak base.[2][4] In contrast, the chloride ion (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), a strong acid but significantly weaker than HI. Consequently, the iodide ion is more stable in solution and a much better leaving group than the chloride ion.[3][5]
Carbon-Halogen Bond Strength: The rate-determining step in these substitution reactions involves the cleavage of the carbon-halogen (C-X) bond.[6] The reactivity of the haloalkane is therefore directly related to the strength of this bond.[7][8] The C-I bond is considerably weaker and longer than the C-Cl bond, requiring less energy to break.[6][7] This lower bond dissociation energy leads to a lower activation energy for the substitution reaction, resulting in a faster reaction rate for the iodo-compound.[9]
It is a common misconception to assume that the greater electronegativity of chlorine and the resulting higher polarity of the C-Cl bond would lead to faster reactions. While bond polarity is crucial for creating an electrophilic carbon center susceptible to nucleophilic attack, it is the bond strength that ultimately dictates the rate of reaction.[6][7]
Substrate Structure
Both compounds feature a primary halide (the halogen is attached to a carbon bonded to only one other carbon). This structural feature strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[10][11] The presence of the amine group at the C-2 position introduces steric bulk near the reaction center, but this effect is identical for both molecules and thus does not contribute to the difference in their reactivity. In their hydrohalide salt forms, the ammonium group (-NH₃⁺) exerts a strong electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the C-1 carbon, though this effect is also present in both substrates.
Reaction Mechanism: The S_N2 Pathway
Given that both substrates are primary haloalkanes, they will predominantly react via an S_N2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry at the reaction center.
Caption: Generalized S_N2 mechanism for 1-halobutan-2-amine (X = Cl or I).
The lower C-I bond energy means that the transition state for the iodo-compound is lower in energy, leading to a significantly faster reaction rate compared to the chloro-analogue.
Experimental Comparison: Hydrolysis with Silver Nitrate
A classic qualitative experiment to compare the reactivity of haloalkanes is their reaction with an ethanolic solution of silver nitrate.[12] The reaction is a nucleophilic substitution where ethanol acts as the nucleophile (a solvolysis reaction), displacing the halide ion. The displaced halide ion (Cl⁻ or I⁻) then reacts with silver ions (Ag⁺) to form an insoluble silver halide precipitate. The rate at which this precipitate forms is a direct indicator of the reactivity of the haloalkane.[12][13]
Experimental Protocol
Objective: To qualitatively compare the rate of nucleophilic substitution of 1-iodobutan-2-amine hydroiodide and 1-chlorobutan-2-amine hydrochloride.
Materials:
1-chlorobutan-2-amine hydrochloride (CAS: N/A for hydrochloride, 63448-64-6 for free base)[14][15]
1-iodobutan-2-amine hydroiodide
0.1 M Silver Nitrate (AgNO₃) in Ethanol
Ethanol
Test tubes and rack
Water bath set to 50°C
Stopwatch
Procedure:
Preparation: Label three test tubes: 'Chloro', 'Iodo', and 'Control'.
Dissolution: Add approximately 0.1 g of 1-chlorobutan-2-amine hydrochloride to the 'Chloro' tube and 0.1 g of 1-iodobutan-2-amine hydroiodide to the 'Iodo' tube. Add 2 mL of ethanol to all three test tubes and gently agitate to dissolve the solids. Causality Note: Ethanol is used as a co-solvent to dissolve both the polar silver nitrate and the less polar haloamine substrates, ensuring a homogeneous reaction mixture.[10]
Initiation: Place the test tubes in the 50°C water bath to equilibrate for 5 minutes. Causality Note: Warming the mixture increases the reaction rate to an observable timeframe.[16]
Reaction: Simultaneously add 2 mL of the 0.1 M ethanolic silver nitrate solution to each of the three test tubes, start the stopwatch immediately, and shake each tube once to mix.
Observation: Observe the tubes against a dark background and record the time taken for a precipitate to appear in each. Note the color of the precipitate.
Expected Results
Test Tube
Substrate
Expected Observation
Time to Precipitate
Chloro
1-chlorobutan-2-amine HCl
A faint, white precipitate (AgCl) forms slowly.
Several minutes to hours.
Iodo
1-iodobutan-2-amine HI
A dense, yellow precipitate (AgI) forms rapidly.
Seconds to a minute.
Control
Ethanol only
No precipitate forms.
N/A
The expected results clearly demonstrate the superior reactivity of the iodo-compound. The C-I bond breaks much more readily, releasing the iodide ion into the solution almost immediately, which is then precipitated as yellow silver iodide.[13] The stronger C-Cl bond requires more time and energy to break, resulting in a much slower formation of the white silver chloride precipitate.[12][13]
Caption: Experimental workflow for comparing haloamine reactivity.
Practical Implications in Synthesis
The choice between a 1-iodo or 1-chloro precursor has significant practical consequences for synthesis design:
Reaction Conditions: 1-Iodobutan-2-amine hydroiodide will react with a wide range of nucleophiles under mild conditions (e.g., lower temperatures, weaker bases). In contrast, 1-chlorobutan-2-amine hydrochloride often requires more forcing conditions, such as higher temperatures or stronger nucleophiles, to achieve a comparable reaction rate.[16]
Selectivity: The high reactivity of the iodo-compound can sometimes be a disadvantage, potentially leading to side reactions if other sensitive functional groups are present. The chloro-compound, being more stable, can offer greater selectivity in complex molecules.
Cost and Stability: Chloro-compounds are generally less expensive and have a longer shelf-life than their iodo-counterparts, which can be sensitive to light and decomposition. For large-scale industrial processes, the cost-effectiveness and stability of 1-chlorobutan-2-amine hydrochloride may outweigh its lower reactivity.
Finkelstein Reaction: It is noteworthy that alkyl chlorides can be converted to the more reactive alkyl iodides in situ using the Finkelstein reaction, where a catalytic amount of sodium iodide in a solvent like acetone can dramatically accelerate substitution reactions.[4]
Conclusion
The reactivity of 1-iodobutan-2-amine hydroiodide in nucleophilic substitution reactions is substantially greater than that of 1-chlorobutan-2-amine hydrochloride. This difference is not governed by the polarity of the carbon-halogen bond but is fundamentally rooted in the superior leaving group ability of the iodide ion, which is a consequence of the weakness of the C-I bond and the high stability of the resulting iodide anion.[5][6][7]
For the synthetic chemist, this translates to a clear trade-off: 1-iodobutan-2-amine hydroiodide offers rapid kinetics and mild reaction conditions, ideal for delicate substrates or when speed is paramount. Conversely, 1-chlorobutan-2-amine hydrochloride provides a more stable, cost-effective, and potentially more selective reagent, albeit one that requires more vigorous conditions to react. A thorough understanding of these principles allows for the rational selection of the appropriate haloamine building block to achieve the desired synthetic outcome efficiently and effectively.
References
Vertex AI Search. (n.d.). The leaving group in the nucleophilic substitution - SN2.
Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. Retrieved from [Link]
JoVE. (2023, April 30). Leaving Groups. Retrieved from [Link]
Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]
Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group. Retrieved from [Link]
MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Retrieved from [Link]
UCSB. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
ResearchGate. (n.d.). 9. Haloalkanes and Alcohols Introduction to Nucleophilic Substitution and Elimination Reactions. Request PDF. Retrieved from [Link]
CK-12 Foundation. (2026, March 31). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
YouTube. (2020, May 5). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]
YouTube. (2020, May 5). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Retrieved from [Link]
PubChem. (n.d.). 1-Chlorobutan-2-amine. National Institutes of Health. Retrieved from [Link]
Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Scope: Synthesis methodology, self-validating experimental protocols, and orthogonal spectroscopic comparison (NMR, ESI-MS, FTIR).
Executive Summary & Mechanistic Context
1-Iodobutan-2-amine hydroiodide is a highly versatile bifunctional aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique analytical challenge: it contains both a highly reactive electrophile (alkyl iodide) and a nucleophile (primary amine).
If left as a free base, haloalkylamines are thermodynamically unstable and rapidly undergo intramolecular nucleophilic substitution to form cyclized aziridines 1[1]. To prevent this degradation, the compound must be synthesized and maintained as a protonated hydrohalide salt. This guide objectively compares the spectroscopic signatures of the target hydroiodide salt against its precursor and degradation products, providing a self-validating framework for quality control.
Logical relationship between synthesis conditions and degradation pathways.
Self-Validating Synthesis Protocol
To ensure high-fidelity analytical data, the synthesis protocol must be designed as a self-validating system where the chemical causality dictates the procedural steps.
Step-by-Step Methodology
In Situ Protection & Substitution:
Action: Dissolve 1.0 eq of 2-aminobutan-1-ol in 5.0 eq of 57% aqueous hydroiodic acid (HI). Reflux at 110°C for 12 hours.
Causality: The excess strong acid serves a dual purpose. First, it immediately protonates the amine (
−NH3+
), eliminating its nucleophilicity and preventing competitive side reactions. Second, it protonates the primary hydroxyl group, turning it into an excellent leaving group (
−OH2+
) for the subsequent
SN2
displacement by the abundant iodide ions.
Vacuum Distillation:
Action: Remove water and unreacted HI under reduced pressure at 60°C until a crude, dark solid is obtained.
Validation Check: The crude mass must exceed the theoretical yield of the free base, confirming the retention of the heavy hydroiodide counterion.
Recrystallization (Purification):
Action: Dissolve the crude solid in minimal boiling absolute ethanol. Add diethyl ether dropwise until turbidity appears, then cool to 4°C to induce crystallization.
Causality: The highly polar hydroiodide salt is soluble in hot ethanol but insoluble in non-polar ether. Any unreacted, non-ionic organic impurities remain in the mother liquor.
Comparative Spectroscopic Validation
Relying on a single analytical method is insufficient for bifunctional salts. A robust validation requires an orthogonal approach: NMR for regiochemistry, ESI-MS for exact mass and isotopic signatures, and FTIR for functional group confirmation.
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the regiochemical substitution of the hydroxyl group by iodine.
Solvent Selection: The sample must be prepared in DMSO-
d6
rather than
D2O
. Deuterium oxide causes rapid proton exchange, erasing the critical
−NH3+
signal.
Causality & Observation: The quaternization of the tertiary nitrogen atom forces a strong downfield shift in the
δ
ppm values of the hydrogens on the adjacent carbon 2[2]. The C2 methine proton shifts downfield, while the
−NH3+
protons appear as a distinct broad singlet near 8.1 ppm, confirming the salt formation.
B. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS provides absolute confirmation of the halogen exchange.
Ionization Mode: Run in positive ion mode (+ESI). The acidic conditions of the spray naturally protonate the amine, yielding a robust
[M+H]+
signal 3[3].
Causality & Observation: The precursor alcohol has an
[M+H]+
of
m/z
90.1. Successful iodination results in a massive mass shift to
m/z
200.0. Furthermore, haloalkylamines characteristically exhibit a neutral loss of HI (128 Da) during in-source fragmentation, producing a secondary diagnostic peak at
m/z
72.1.
C. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is utilized as a rapid, qualitative gatekeeper before advancing to high-resolution techniques.
Causality & Observation: The precursor exhibits a sharp, distinct O-H stretch at ~3300 cm⁻¹. In the validated product, this O-H stretch is completely eradicated. It is replaced by a broad, intense band spanning from 3200 down to 2500 cm⁻¹, which is the hallmark of N-H stretching vibrations in an ammonium salt 3[3].
Orthogonal spectroscopic validation workflow for hydroiodide salts.
Quantitative Data Summary
The following table summarizes the expected quantitative spectroscopic data, allowing researchers to rapidly benchmark their synthesized batches against the precursor and the primary degradation impurity.
Benchmarking 1-Iodobutan-2-amine hydroiodide against standard nitrogen-based alkylating agents
As a Senior Application Scientist, evaluating the kinetic and thermodynamic profiles of novel alkylating agents is critical for optimizing targeted covalent inhibitors, synthetic workflows, and antineoplastic drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the kinetic and thermodynamic profiles of novel alkylating agents is critical for optimizing targeted covalent inhibitors, synthetic workflows, and antineoplastic drug development. Nitrogen-based alkylators have long been a cornerstone of these fields, relying on the in-situ generation of highly electrophilic intermediates to form covalent bonds with target nucleophiles[1].
This guide provides an objective, data-driven benchmark of 1-Iodobutan-2-amine hydroiodide against standard nitrogen-based alkylating agents (such as mechlorethamine and chlorambucil), detailing the mechanistic causality behind its enhanced reactivity and providing validated experimental protocols for comparative analysis.
Mechanistic Grounding: The Aziridinium Intermediate
The defining characteristic of nitrogen-based alkylators is their mechanism of action: following cellular uptake or introduction into a reaction buffer, the molecule metabolizes (or rearranges) into a highly reactive aziridinium derivative that rapidly alkylates nucleophilic targets, such as the N7 position of guanine in DNA[2].
Standard nitrogen mustards utilize a bis(2-chloroethyl)amine moiety. The lone pair on the nitrogen performs an intramolecular nucleophilic attack on the adjacent carbon, displacing the chloride ion to form a strained, three-membered aziridinium ring[1].
The 1-Iodobutan-2-amine Advantage (Causality):
1-Iodobutan-2-amine operates via this exact fundamental pathway but substitutes the traditional chlorine leaving group with an iodine atom. Because the C–I bond is significantly weaker (~234 kJ/mol) and more polarizable than the C–Cl bond (~339 kJ/mol), the activation energy required for intramolecular cyclization is drastically reduced.
To prevent premature auto-alkylation and polymerization during storage, the compound is synthesized as a hydroiodide salt . In this protonated state, the amine lacks the free lone pair required to act as a nucleophile. It is only upon deprotonation (at physiological pH or within a basic assay buffer) that the free base is liberated, triggering rapid cyclization into the highly electrophilic 2-ethylaziridinium ion.
Figure 1: Mechanistic pathway of 1-Iodobutan-2-amine alkylation via an aziridinium intermediate.
Comparative Performance Data
When benchmarking 1-Iodobutan-2-amine hydroiodide against historical and clinical standards, its kinetic profile makes it uniquely suited for rapid, specialized alkylation workflows where prolonged incubation is detrimental.
Alkylating Agent
Leaving Group
Active Intermediate
Relative Reactivity (Half-life)
Storage Stability
1-Iodobutan-2-amine HI
Iodide (I⁻)
2-Ethylaziridinium
Very Fast (< 10 min)
High (as dry salt)
Mechlorethamine
Chloride (Cl⁻)
Bicyclic Aziridinium
Fast (~30 min)
Low (Hygroscopic)
2-Chloroethylamine
Chloride (Cl⁻)
Unsubstituted Aziridinium
Moderate (~1-2 hours)
High (as HCl salt)
Chlorambucil
Chloride (Cl⁻)
Aryl-Aziridinium
Slow (Hours)
High
Data Interpretation: The electron-withdrawing properties of the aromatic ring in agents like chlorambucil slow down the intramolecular cyclization compared to first-generation aliphatic agents[2]. Conversely, the aliphatic nature of 1-Iodobutan-2-amine combined with the superior iodide leaving group yields the fastest aziridinium formation in this cohort.
Experimental Protocol: The NBP Alkylation Assay
To objectively quantify the electrophilic reactivity of these agents, the 4-(4-nitrobenzyl)pyridine (NBP) assay is the gold standard[3]. NBP acts as a competitive nucleophile, effectively mimicking the nucleophilicity of biological targets like DNA bases[3].
Self-Validating System Design:
This protocol is inherently self-validating. The initial alkylation of the pyridine nitrogen yields a quaternary pyridinium salt that is colorless. It is only upon the introduction of a strong organic base that the adduct undergoes a structural rearrangement into a highly conjugated, colored ylide (blue/purple)[4]. Therefore, a color change guarantees that covalent alkylation has occurred, and the spectrophotometric absorbance is directly proportional to the concentration of the reactive aziridinium species.
Step-by-Step Methodology
Phase 1: Reagent Preparation
Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (CAS 1083-48-3)[5] in anhydrous acetone or acetonitrile[4].
Prepare a 0.1 M solution of the target alkylating agent (e.g., 1-Iodobutan-2-amine hydroiodide) in a pH 7.4 phosphate buffer. Crucial Causality: Maintaining the agent as a dry salt until immediately before the assay prevents premature cyclization and hydrolysis.
Phase 2: Incubation (Aziridinium Formation & Alkylation)
3. In a glass test tube, combine 1 mL of the NBP solution with 1 mL of the alkylating agent solution.
4. Incubate the mixture in a water bath at 37°C for exactly 30 minutes. Crucial Causality: This specific temperature mimics physiological conditions, providing the thermal energy required for the free base to cyclize and subsequently alkylate the NBP substrate.
Phase 3: Reaction Termination & Chromogenic Shift
5. Rapidly transfer the tubes to an ice bath for 2 minutes to halt the alkylation kinetics.
6. Add 1 mL of a strong organic base solution, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) dissolved in toluene[4]. Crucial Causality: The base rapidly deprotonates the alkylated NBP adduct, triggering the chromogenic shift from colorless to blue/purple.
Phase 4: Quantification
7. Transfer the organic layer to a standard cuvette.
8. Measure the absorbance at 600 nm using a UV-Vis spectrophotometer against a reagent blank.
9. Compare the absorbance values against a standard curve generated using a known reference (e.g., chlorambucil) to calculate relative alkylation efficiency.
Figure 2: Experimental workflow for the 4-(4-nitrobenzyl)pyridine (NBP) alkylation assay.
References
Shumoogam, J. et al. "Evolution of Nitrogen-Based Alkylating Anticancer Agents." MDPI Processes. 2
Comprehensive Guide: Gas Chromatography Analysis of Volatile Impurities in 1-Iodobutan-2-amine Hydroiodide
As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with halogenated amine salts. In pharmaceutical development, quantifying residual solvents and volatile organic impurities in c...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with halogenated amine salts. In pharmaceutical development, quantifying residual solvents and volatile organic impurities in compounds like 1-iodobutan-2-amine hydroiodide requires more than just a standard gas chromatography (GC) method. It requires a deep mechanistic understanding of how the analyte behaves under thermal and basic conditions.
This guide objectively compares analytical strategies for this specific matrix, providing a self-validating experimental workflow designed to prevent false positives and protect your instrumentation.
The Mechanistic Challenge: Why Standard GC Fails
Analyzing 1-iodobutan-2-amine hydroiodide presents two distinct chemical challenges that render standard Direct Liquid Injection (DLI) obsolete:
Thermal Degradation & Column Destruction: Hydroiodide salts are thermally labile. When injected directly into a GC inlet at 250°C, the salt dissociates, releasing corrosive hydrogen iodide (HI) gas. HI aggressively strips the deactivation layer of silanized glass liners and degrades siloxane stationary phases, creating active silanol sites that cause severe peak tailing for basic impurities .
Intramolecular Cyclization (The Aziridine Pathway): To volatilize residual amine impurities, analysts typically use in-situ basification during Headspace GC (HS-GC) . However, 1-iodobutan-2-amine contains a 1,2-haloamine motif. When basified, the liberated free amine rapidly undergoes an intramolecular
SN2
reaction, displacing the iodide to form 2-ethylaziridine . This highly volatile artifact floods the headspace and can co-elute with target impurities.
To establish a self-validating system , we must employ a dual-preparation headspace strategy that mathematically deconvolutes true sample impurities from sample-preparation artifacts.
Comparative Analysis of Analytical Workflows
To objectively select the best method, we compared three distinct sample introduction strategies. The data below summarizes the performance of each approach when analyzing a spiked matrix of 1-iodobutan-2-amine hydroiodide.
The following diagram maps the logical flow and chemical causality of the basified headspace extraction process.
Figure 1: Mechanistic pathway of in-situ basification and intramolecular cyclization during HS-GC.
Experimental Protocol: The Self-Validating HS-GC Method
To ensure absolute trustworthiness in your data, this protocol utilizes a base-deactivated thick-film column (e.g., CP-Volamine) and a dual-vial preparation step to differentiate true impurities from cyclization artifacts.
Step 1: Reagent & Matrix Preparation
Causality Check: We use N-Methyl-2-pyrrolidone (NMP) as the diluent because its high boiling point prevents it from masking early-eluting volatile impurities, and it fully dissolves the hydroiodide salt prior to basification.
Prep A (Neutral Control): Weigh exactly 50.0 mg of 1-iodobutan-2-amine hydroiodide into a 20 mL headspace vial. Add 5.0 mL of NMP. Crimp immediately.
Prep B (Basified Sample): Weigh exactly 50.0 mg of the sample into a separate 20 mL vial. Add 4.0 mL of NMP. Quickly add 1.0 mL of 5N NaOH and crimp immediately.
Note: Immediate crimping is critical to prevent the escape of the highly volatile 2-ethylaziridine and low-boiling amine impurities.
Step 2: Headspace Equilibration Parameters
Oven Temperature: 80°C
Equilibration Time: 20 minutes
Vial Pressurization: 15 psi for 1 minute
Causality Check: 80°C provides sufficient thermal energy to drive volatile amines into the headspace without causing excessive aqueous vapor pressure from the NaOH solution, which could lead to poor injection reproducibility or vial rupture.
Step 3: GC-FID Instrumental Conditions
Column: Agilent CP-Volamine (30 m × 0.32 mm) or equivalent base-deactivated phase.
Why? Standard DB-624 columns exhibit secondary interactions with free amines. Base-modified columns prevent this, yielding sharp, symmetrical peaks for both the target impurities and the aziridine artifact .
Inlet Temperature: 200°C (Kept intentionally low to minimize any thermal degradation of aerosolized droplets).
Split Ratio: 10:1
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).
Detector (FID): 250°C.
Step 4: Data Interpretation (The Validation Logic)
Compare the chromatograms of Prep A and Prep B .
Any 2-ethylaziridine detected in Prep A represents a true degradation product already present in the bulk API.
The massive 2-ethylaziridine peak in Prep B is an expected sample-prep artifact.
Target volatile amines (e.g., triethylamine) will only be accurately quantified in Prep B.
References
Title: Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient
Source: ResearchGate
URL: [Link]
Title: Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction
Source: ResearchGate
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-Iodobutan-2-amine hydroiodide
Comprehensive Safety and Operational Guide for Handling 1-Iodobutan-2-amine Hydroiodide As a Senior Application Scientist, I frequently encounter researchers who underestimate the dual-threat nature of halogenated amine...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 1-Iodobutan-2-amine Hydroiodide
As a Senior Application Scientist, I frequently encounter researchers who underestimate the dual-threat nature of halogenated amine salts. 1-Iodobutan-2-amine hydroiodide (CAS: 2803861-48-3) is not just a standard organic building block; it is a highly reactive intermediate that demands rigorous operational discipline.
This guide provides the essential safety, handling, and disposal frameworks required to manage this compound safely, ensuring both scientific integrity and personnel protection.
Chemical Profile & Mechanistic Hazard Analysis
To handle a chemical safely, you must first understand the causality behind its reactivity. 1-Iodobutan-2-amine hydroiodide presents two distinct mechanistic hazards:
Electrophilic Alkylation: The primary iodine atom on the butane chain is a highly polarizable, excellent leaving group. This makes the adjacent carbon highly susceptible to nucleophilic attack via an
SN2
mechanism. In a biological context, nucleophilic centers on DNA (e.g., the N7 position of guanine) and proteins can attack this carbon, leading to irreversible alkylation. This mechanism is the root cause of the severe mutagenic and carcinogenic risks associated with alkylating agents[1][2].
Acidic and Photolytic Degradation: The compound is protonated as a hydroiodide salt. While this solid state reduces the inhalation risk compared to volatile liquid alkyl iodides (like methyl iodide), it introduces latent instability. Upon exposure to ambient moisture or ultraviolet light, the hydroiodide and the alkyl iodide undergo photolytic and hydrolytic degradation. This releases highly corrosive hydrogen iodide (HI) gas and elemental iodine (
I2
), which acts as a severe respiratory and ocular irritant[3].
Table 1: Physical & Hazard Properties Summary
Property / Hazard
Value / Description
Mechanistic Implication
CAS Number
2803861-48-3
Unique identifier for safety tracking and inventory management.
High MW due to heavy iodine atoms; the solid state mitigates vapor pressure risks but introduces particulate/dust hazards.
Chemical Class
Alkyl Iodide / Amine Salt
Dual hazard: Electrophilic alkylator and acidic, corrosive salt.
Light Sensitivity
High
Photolytic C-I bond cleavage generates radical species and
I2
, requiring amber-vial storage.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for potent alkylating agents. The following matrix outlines the field-proven PPE requirements and the scientific rationale behind each choice.
Table 2: PPE Requirements and Mechanistic Justification
Equipment
Specification
Causality & Justification
Gloves
Double-layered Nitrile (8 mil minimum)
Alkyl iodides can rapidly permeate thin latex or vinyl. Double gloving ensures a sacrificial outer layer that can be immediately discarded if contamination occurs.
Eye Protection
Splash-proof chemical goggles
Hydroiodide salts cause severe, irreversible ocular damage upon contact. Standard safety glasses allow aerosolized powders to bypass the lenses[3].
Body
Flame-retardant lab coat (Nomex/Cotton)
Protects against secondary reactions. The coat must be fully buttoned to the neck to prevent accidental skin alkylation from static-charged dust.
Respiratory
N95/P100 Particulate Respirator
Required only if emergency handling outside a certified fume hood is necessary, preventing the inhalation of statically charged toxic dust[3].
Operational Handling Logic and Pathways
The following diagrams illustrate the logical pathways for hazard generation and the operational workflow required to mitigate them.
Logical relationship of environmental exposures to chemical degradation and biological hazards.
Workflow for the safe handling and disposal of 1-Iodobutan-2-amine hydroiodide.
Do not treat this compound like a standard benchtop reagent. Follow this self-validating protocol to ensure absolute containment.
Protocol 1: Fume Hood Transfer and Weighing
Airflow Validation: Before opening the reagent, tape a single ply of a Kimwipe to the bottom of the fume hood sash.
Self-Validation Check: The tissue must be actively pulled inward, physically confirming a face velocity of at least 100 feet per minute (fpm).
Static Elimination: Alkyl amine salts often present as fine, statically charged powders that can easily aerosolize. Pass the sealed vial through an anti-static ionizer fan for 10 seconds prior to opening.
Inert Atmosphere Transfer: Purge your micro-balance enclosure (located inside the hood) with Argon.
Self-Validation Check: If using a glovebox, the localized oxygen sensor must read
<2%O2
before unsealing the amber storage vial.
Dispensing: Use a disposable, conductive anti-static spatula to transfer the solid. Weigh exactly what is needed for the immediate reaction to minimize ambient exposure.
Resealing: Flush the source vial with Argon, seal the cap tightly with Parafilm, and immediately return it to a desiccator stored in the dark to prevent photolytic degradation.
Spill Mitigation & Waste Disposal Plans
In the event of a spill or when disposing of reaction waste containing unreacted 1-Iodobutan-2-amine hydroiodide, you must chemically deactivate the alkylating agent before it leaves the fume hood.
Protocol 2: Quenching and Disposal of Alkyl Iodide Waste
Containment: Surround the spilled solid with an inert absorbent material (e.g., sand or diatomaceous earth). Crucial Note: Do not use combustible materials like paper towels directly on the reactive solid, as the acidic hydroiodide can cause localized heating and degradation.
Chemical Quenching: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (
Na2S2O3
) and sodium bicarbonate (
NaHCO3
). Slowly spray or drip this solution onto the spill or into the waste flask.
Mechanistic Causality: The thiosulfate acts as a "soft" nucleophile to safely consume the alkylating agent via
SN2
displacement, while simultaneously reducing any free elemental iodine (
I2
) to non-toxic iodide (
I−
). The bicarbonate neutralizes the highly corrosive hydroiodide component.
Validation Check: The initial application may produce a yellowish-brown color due to transient iodine release. The quench is complete and safe for disposal only when the solution remains persistently colorless and no further effervescence (from
CO2
release) is observed.
Disposal: Sweep the neutralized slurry into a designated, clearly labeled "Halogenated Organic Waste" container. Never mix with nitric acid or other strong oxidizers.